Sabutoclax
Descripción
Propiedades
IUPAC Name |
2,3,5-trihydroxy-7-methyl-N-[(2R)-2-phenylpropyl]-6-[1,6,7-trihydroxy-3-methyl-5-[[(2R)-2-phenylpropyl]carbamoyl]naphthalen-2-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2O8/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNZUHYMMLQQA-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NC[C@H](C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NC[C@H](C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153724 | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228108-65-3 | |
| Record name | Sabutoclax | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228108653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sabutoclax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SABUTOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39Y89ZRK34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sabutoclax: An In-Depth Technical Guide to the Pan-Active Apogossypol Derivative
Introduction
Sabutoclax, also known as BI-97C1, is a potent, optically pure derivative of Apogossypol.[1] It functions as a pan-active antagonist of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein family, a key regulator of the intrinsic apoptotic pathway.[1][2] The overexpression of anti-apoptotic Bcl-2 family members is a common feature in many cancers, contributing to tumor progression and resistance to chemotherapy.[3][4] this compound was developed to overcome the functional redundancy of these proteins by targeting multiple members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, thereby representing a promising therapeutic strategy for various malignancies.[1][5][6] Unlike its precursor Gossypol, the derivative Apogossypol lacks reactive aldehyde groups, which is believed to contribute to its improved efficacy and reduced toxicity profile.[4]
Mechanism of Action
Direct Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
The primary mechanism of this compound involves its function as a BH3 mimetic. It binds with high affinity to the hydrophobic groove on the surface of anti-apoptotic proteins such as Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1] This binding competitively displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma) and prevents the sequestration of the apoptotic effector proteins Bak and Bax.[1][5] The liberation and subsequent activation of Bak and Bax lead to their oligomerization at the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[5][7] Cytosolic cytochrome c triggers the formation of the apoptosome and activates a cascade of caspases (initiator caspase-9 and effector caspases-3/7), culminating in programmed cell death.[2] The cytotoxic effects of this compound are dependent on this intrinsic pathway, as demonstrated by its lack of activity in cells deficient in both Bax and Bak (bax-/-bak-/-).[8][9]
Modulation of Oncogenic Signaling Pathways
Beyond direct induction of apoptosis, this compound has been shown to interfere with key signaling pathways that contribute to cancer cell survival, drug resistance, and the maintenance of cancer stem cells (CSCs).[2]
-
IL-6/STAT3 Pathway: this compound can down-regulate the Interleukin-6/STAT3 signaling pathway.[2] This pathway is crucial for promoting the survival and self-renewal of cancer stem cells. By inhibiting this pathway, this compound helps to eliminate the CSC subpopulation, which is often responsible for tumor recurrence and chemoresistance.[2][10]
-
PI3K/Akt Pathway: The compound has also been observed to inhibit the PI3K/Akt signaling cascade.[11] This pathway is a central regulator of cell growth, proliferation, and survival. Its abolition by this compound further contributes to overcoming drug resistance and reducing the stemness characteristics of cancer cells.[11]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its binding affinity to target proteins and its cytotoxic effects on cancer cells.
Table 1: Binding Affinity of this compound (BI-97C1) to Bcl-2 Family Proteins
| Target Protein | IC50 (µM) | Assay Type |
|---|---|---|
| Mcl-1 | 0.20 | Fluorescence Polarization Assay[12] |
| Bcl-xL | 0.31 | Fluorescence Polarization Assay[12] |
| Bcl-2 | 0.32 | Fluorescence Polarization Assay[12] |
| Bfl-1 | 0.62 | Fluorescence Polarization Assay[12] |
Table 2: Cytotoxic Activity (EC50) of this compound (BI-97C1) in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
|---|---|---|
| BP3 | B-cell Lymphoma | 0.049[8][12] |
| PC3 | Prostate Cancer | 0.13[8][12] |
| H460 | Lung Cancer | 0.56[8][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of compounds like this compound. Below are protocols for key experiments cited in the literature.
Competitive Fluorescence Polarization Assay (FPA)
This assay is used to determine the binding affinity (IC50) of this compound for anti-apoptotic Bcl-2 family proteins.
-
Principle: A fluorescently labeled BH3 peptide (e.g., from Bak or Bim) binds to a recombinant Bcl-2 family protein (e.g., GST-Bcl-xL). This binding results in a high fluorescence polarization value. A test compound that competes for the binding site will displace the fluorescent peptide, causing it to tumble more freely in solution and thus decrease the polarization value.
-
Protocol:
-
Prepare a solution of the recombinant target protein (e.g., 50-100 nM of GST-Bcl-xL, GST-Bcl-2, or GST-Mcl-1) in an appropriate assay buffer (e.g., PBS, pH 7.4).[12]
-
Create serial dilutions of this compound in the assay buffer.
-
In a 96-well black plate, pre-incubate the target protein with the varying concentrations of this compound for 10-30 minutes at room temperature.[12]
-
Add a fluorescently labeled BH3 peptide (e.g., 15 nM FITC-conjugated Bim BH3 or 100 nM FITC-labeled Bak BH3) to each well.[12]
-
Incubate the plate for an additional 30 minutes at room temperature, protected from light.[1][12]
-
Measure fluorescence polarization using a multilabel plate reader at appropriate excitation/emission wavelengths (e.g., 480/535 nm for FITC).[12]
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal nonlinear regression model.[12][13]
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the compound's cytotoxic concentration (EC50).
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (typically dissolved in DMSO, with the final concentration of DMSO kept below 0.1% to avoid solvent toxicity) and incubate for a specified period (e.g., 48-72 hours).[1][5]
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to untreated (vehicle control) cells and determine EC50 values from the resulting dose-response curve.
-
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Harvest the cells (including both adherent and floating populations) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[1]
-
Incubate the cells at room temperature for 15 minutes in the dark.[1]
-
Analyze the stained cells promptly using a flow cytometer.
-
Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins to confirm the mechanism of action (e.g., caspase activation, changes in Bcl-2 family protein expression).
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane (e.g., PVDF), and probed with antibodies specific to the target protein.
-
Protocol:
-
Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-xL) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[7] Densitometry can be used for semi-quantitative analysis relative to a loading control (e.g., β-actin or tubulin).
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Apogossypol derivative BI-97C1 (this compound) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24-mediated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 9. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Sabutoclax: A Pan-Bcl-2 Antagonist for Advancing Apoptosis Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sabutoclax (also known as BI-97C1) is a potent, optically pure apogossypol derivative that has emerged as a significant tool in apoptosis research and oncology drug development.[1] As a pan-Bcl-2 family inhibitor, this compound targets multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, to induce programmed cell death.[1][2] Dysregulation of apoptosis is a hallmark of cancer, and the overexpression of anti-apoptotic Bcl-2 family proteins is a common mechanism by which cancer cells evade cell death, contributing to tumor progression and therapeutic resistance.[3][4] this compound's ability to broadly antagonize these proteins makes it a valuable agent for investigating the intricacies of the apoptotic machinery and for developing novel anti-cancer therapeutic strategies.[3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action
The B-cell lymphoma 2 (Bcl-2) family of proteins are the central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bim, PUMA).[7][8] In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic members, preventing the initiation of apoptosis.[1]
This compound functions as a BH3 mimetic, mimicking the action of the BH3-only proteins (e.g., Bim, PUMA), which are the natural antagonists of the anti-apoptotic Bcl-2 family members.[1][4] By binding to the hydrophobic BH3-binding groove on the surface of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, this compound displaces the pro-apoptotic proteins Bax and Bak.[1][4] Once liberated, Bax and Bak can oligomerize and insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7][8] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[3][6]
Quantitative Data
The efficacy of this compound has been quantified across various parameters, including its binding affinity to Bcl-2 family proteins and its cytotoxic effects on different cancer cell lines.
| Target Protein | IC50 (μM) | Assay Type |
| Mcl-1 | 0.20 | Fluorescence Polarization Assay[9][10] |
| Bcl-xL | 0.31 | Fluorescence Polarization Assay[9][10] |
| Bcl-2 | 0.32 | Fluorescence Polarization Assay[9][10] |
| Bfl-1 | 0.62 | Fluorescence Polarization Assay[9][10] |
| Table 1: Inhibitory concentration (IC50) of this compound against anti-apoptotic Bcl-2 family proteins. |
| Cell Line | Cancer Type | EC50 (μM) | Assay Type |
| PC3 | Prostate Cancer | 0.13 | MTT Assay[10][11] |
| H460 | Lung Cancer | 0.56 | Not Specified[11] |
| BP3 | Lymphoma | 0.049 | Apoptosis Induction Assay[10][11] |
| Table 2: Effective concentration (EC50) of this compound in various cancer cell lines. |
| Cell Line | Concentration Range | Duration | Effect |
| Human prostate and lung cancer cell lines | 0.001-10 μM | 72 h | Inhibition of cell growth[2][12] |
| Human diffuse large B-cell lymphoma cell line | 0.01-1 μM | 24-48 h | Induction of apoptosis[2][12] |
| Chemoresistant breast cancer cells | 0-15 μM | 48 h | Upregulation of pro-apoptotic proteins[2][12] |
| Table 3: In vitro activity of this compound in different cancer cell lines. |
Signaling Pathways Modulated by this compound
This compound primarily impacts the intrinsic apoptosis pathway. However, research has also indicated its ability to modulate other survival signaling pathways.
In addition to its direct role in apoptosis, this compound has been shown to eliminate cancer stem cells by down-regulating the IL-6/STAT3 signaling pathway in breast cancer models.[3][13]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.001 to 10 µM) and a vehicle control (DMSO).[2][12]
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.[1]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value from the dose-response curve.
Apoptosis Quantification (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Culture cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[14][15]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Mcl-1, Bax, cleaved Caspase-3, PARP) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Conclusion
This compound is a powerful and versatile tool for the study of apoptosis. Its pan-inhibitory activity against the anti-apoptotic Bcl-2 family proteins allows for the robust induction of apoptosis in a wide range of cancer cell models.[2][3] This makes it an invaluable resource for dissecting the molecular mechanisms of programmed cell death, identifying biomarkers of sensitivity and resistance, and exploring novel combination therapies to overcome drug resistance in cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their pursuit of advancing cancer biology and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. aacrjournals.org [aacrjournals.org]
Sabutoclax: A Technical Guide to Target Protein Binding Affinity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sabutoclax, also known as BI-97C1, is a potent, optically pure apogossypol derivative that functions as a pan-active inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By targeting multiple key regulators of the intrinsic apoptotic pathway, this compound has demonstrated significant cytotoxic activity across various cancer cell lines, including those resistant to conventional chemotherapy.[3][4][5] This document provides an in-depth technical overview of the binding affinity of this compound for its primary protein targets, details the experimental methodologies used for these determinations, and visualizes the relevant biological pathways and experimental workflows.
Introduction: Mechanism of Action
The Bcl-2 family of proteins are central regulators of apoptosis, or programmed cell death.[6] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim, PUMA).[6][7] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and chemoresistance.[1][5]
This compound exerts its pro-apoptotic effect by binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[8] This action mimics the function of pro-apoptotic BH3-only proteins, competitively inhibiting the sequestration of effector proteins like Bax and Bak.[7][9] The release and subsequent activation of Bax and Bak lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.[3][10] this compound's ability to inhibit a broad range of anti-apoptotic proteins, particularly Mcl-1 which is a common resistance factor to other BH3-mimetics like ABT-737, makes it a compound of significant therapeutic interest.[1][3][11]
Quantitative Binding Affinity Data
The binding affinity of this compound for key anti-apoptotic Bcl-2 family proteins has been quantified primarily through competitive fluorescence polarization assays and isothermal titration calorimetry. The data consistently demonstrates that this compound binds to these proteins with sub-micromolar affinity.
| Target Protein | Assay Type | Reported Value (IC₅₀/K_d) | Reference(s) |
| Mcl-1 | Fluorescence Polarization | 0.20 µM (IC₅₀) | [2][6][12][13][14][15] |
| Bcl-xL | Fluorescence Polarization | 0.31 µM (IC₅₀) | [2][6][12][13][14][15] |
| Bcl-xL | Isothermal Titration Calorimetry | 0.11 µM (K_d) | [2] |
| Bcl-2 | Fluorescence Polarization | 0.32 µM (IC₅₀) | [2][6][12][13][14][15] |
| Bfl-1 | Fluorescence Polarization | 0.62 µM (IC₅₀) | [2][6][12][13][14][15] |
Experimental Protocols
Fluorescence Polarization Assay (FPA)
This competitive binding assay is a primary method used to determine the IC₅₀ values of this compound against Bcl-2 family proteins.[2][16]
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently-labeled peptide (a BH3 domain peptide) when it is bound by a larger protein partner (a Bcl-2 family protein). In solution, the small, unbound peptide tumbles rapidly, depolarizing the emitted light. When bound to the large protein, its tumbling slows significantly, and the emitted light remains highly polarized. A test compound that competes with the fluorescent peptide for binding to the protein will displace it, causing a decrease in polarization.
Detailed Protocol:
-
Protein Preparation: Recombinant GST-tagged Bcl-2 family proteins (e.g., GST-Bcl-xL, GST-Bcl-2, GST-Mcl-1) are purified and diluted in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration, typically between 50-100 nM.[16]
-
Compound Incubation: The target protein is pre-incubated with varying concentrations of this compound in 96-well black plates at room temperature for a short period (e.g., 10 minutes) to allow for binding equilibrium to be approached.[16]
-
Probe Addition: A fluorescently labeled BH3 peptide (e.g., FITC-conjugated Bak BH3 or Bim BH3 peptide) is added to the wells at a fixed concentration (e.g., 15-100 nM).[16]
-
Final Incubation: The plate is incubated at room temperature for approximately 30 minutes to allow the binding competition to reach equilibrium.[16]
-
Measurement: The fluorescence polarization values are measured using a multilabel plate reader with appropriate excitation and emission wavelengths (e.g., 480 nm excitation / 535 nm emission for FITC).[16]
-
Data Analysis: The polarization values are plotted against the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of this compound that causes a 50% reduction in the binding of the fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve using a non-linear regression model.[16]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing a macromolecule (Bcl-2 family protein). Each injection of the ligand results in a heat pulse that is integrated with respect to time to yield the total heat exchanged. As the macromolecule becomes saturated with the ligand, the heat pulses diminish until only the heat of dilution is observed.
General Protocol:
-
Sample Preparation: Purified, recombinant Bcl-xL protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of this compound are made into the protein solution while the temperature is held constant.
-
Heat Measurement: The power required to maintain a zero temperature difference between the sample cell and a reference cell is measured after each injection.
-
Data Analysis: The resulting data, a plot of heat per injection versus the molar ratio of ligand to protein, is fitted to a binding model to extract the thermodynamic parameters, including the K_d. A K_d of 0.11 µM was determined for the binding of this compound to Bcl-xL using this method.[2]
Visualizations
Bcl-2 Family Apoptotic Signaling Pathway
Caption: this compound inhibits anti-apoptotic proteins, unleashing pro-apoptotic effectors.
Fluorescence Polarization Assay Workflow
Caption: Workflow for determining IC50 values using a competitive fluorescence polarization assay.
References
- 1. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-97C1, an Optically Pure Apogossypol Derivative as Pan-Active Inhibitor of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. Apogossypol derivative BI-97C1 (this compound) targeting Mcl-1 sensitizes prostate cancer cells to mda-7/IL-24–mediated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. BI-97C1, an optically pure Apogossypol derivative as pan-active inhibitor of antiapoptotic B-cell lymphoma/leukemia-2 (Bcl-2) family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
Mcl-1 Inhibition by Sabutoclax: A Technical Guide
An In-depth Analysis of a Pan-Bcl-2 Family Antagonist for Researchers and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells and a key mediator of resistance to conventional chemotherapies.[1][2] Its overexpression is a common feature in a variety of human tumors and is often associated with poor prognosis and tumor relapse.[2][3] Sabutoclax (also known as BI-97C1), an optically pure apogossypol derivative, has emerged as a potent, pan-active inhibitor of the Bcl-2 family, with significant activity against Mcl-1.[1][4] This technical guide provides a comprehensive overview of the mechanism of Mcl-1 inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
This compound's ability to antagonize multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, positions it as a promising therapeutic agent, particularly in the context of overcoming drug resistance.[5][6][7] Preclinical studies have demonstrated its efficacy in various cancer models, including prostate, breast, and lung cancer, as well as chronic myeloid leukemia.[5][8][9] This document will delve into the molecular interactions and cellular consequences of this compound treatment, offering valuable insights for researchers and professionals in the field of oncology drug development.
Mechanism of Action
This compound exerts its pro-apoptotic effects by mimicking the action of BH3-only proteins, the natural antagonists of anti-apoptotic Bcl-2 family members.[4] It binds to the hydrophobic groove of proteins like Mcl-1, disrupting their ability to sequester pro-apoptotic effector proteins such as Bax and Bak.[4][10] This liberation of Bax and Bak leads to their activation and subsequent oligomerization at the outer mitochondrial membrane.[1][8]
The formation of Bax/Bak pores in the mitochondrial outer membrane results in mitochondrial outer membrane permeabilization (MOMP), a pivotal event in the intrinsic apoptotic pathway.[11] MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][8] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.[4][5]
Beyond its direct role in apoptosis induction, this compound has also been shown to modulate other signaling pathways implicated in cancer cell survival and resistance. In chemoresistant breast cancer cells, this compound can down-regulate the IL-6/STAT3 and PI3K/Akt signaling pathways, which are known to promote cancer stem cell-like characteristics.[5][7][12]
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various Bcl-2 family proteins and its cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity of this compound against Bcl-2 Family Proteins
| Target Protein | IC50 (μM) |
| Mcl-1 | 0.20[11][13][14] |
| Bcl-xL | 0.31[11][13][14] |
| Bcl-2 | 0.32[11][13][14] |
| Bfl-1 | 0.62[11][13][14] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (μM) |
| PC3 | Prostate Cancer | Not explicitly stated, but effective in the nanomolar to low micromolar range.[8] |
| DU-145 | Prostate Cancer | Not explicitly stated, but effective in the nanomolar to low micromolar range.[8] |
| H23 | Non-Small Cell Lung Cancer | Not explicitly stated, but induces apoptosis.[1] |
| M2182 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but induces apoptosis at 0.01-1 μM.[11][13] |
| Chemoresistant Breast Cancer Cells | Breast Cancer | Significant cytotoxic activity observed.[5] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of this compound.
Competitive Fluorescence Polarization Assays (FPA)
This assay is used to determine the inhibitory concentration (IC50) of this compound against Bcl-2 family proteins.
-
Principle: The assay measures the ability of this compound to displace a fluorescently labeled BH3 peptide from the binding groove of a target Bcl-2 family protein.
-
Protocol:
-
Pre-incubate a recombinant GST-tagged Bcl-2 family protein (e.g., GST-Mcl-1) with varying concentrations of this compound in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well black plate at room temperature for 10-30 minutes.[14]
-
Add a fluorescently labeled BH3 peptide (e.g., FITC-labeled Bak BH3 or Bim BH3 peptide) to each well.[14]
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes) to allow binding to reach equilibrium.[14]
-
Measure fluorescence polarization using a plate reader at appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 535 nm emission for FITC).[14]
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[14]
-
Cell Viability and Apoptosis Assays
These assays are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
-
MTT Assay (Cell Viability):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[11][13]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.[4]
-
Add Annexin V-FITC and PI to the cell suspension.[4]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.[1][4]
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][4]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[4]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, Bcl-2, Bax, Bak, cleaved caspase-3, PARP) overnight at 4°C.[4][8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1][4]
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Mechanism of this compound-induced apoptosis.
Caption: General experimental workflow for this compound evaluation.
Caption: Modulation of cancer-related signaling pathways by this compound.
Conclusion
This compound is a potent pan-Bcl-2 family inhibitor that effectively targets Mcl-1, a key survival protein in many cancers. Its mechanism of action, centered on the induction of the intrinsic apoptotic pathway, and its ability to modulate other pro-survival signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of this compound, either as a monotherapy or in combination with other anti-cancer agents, to overcome drug resistance and improve patient outcomes.
References
- 1. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. pnas.org [pnas.org]
- 9. ashpublications.org [ashpublications.org]
- 10. dovepress.com [dovepress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
Sabutoclax (BI-97C1): A Technical Guide for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sabutoclax
This compound, also known as BI-97C1, is an optically pure derivative of apogossypol and functions as a potent, pan-active antagonist of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] In the landscape of cancer therapeutics, evasion of apoptosis (programmed cell death) is a hallmark of cancer, often mediated by the overexpression of anti-apoptotic Bcl-2 family proteins.[3][4] this compound addresses this by targeting multiple anti-apoptotic members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, thereby reactivating the intrinsic apoptotic pathway in cancer cells.[5][6][7]
Its broad-spectrum activity makes it a compelling candidate for preclinical investigation, particularly in cancers that have developed resistance to conventional therapies due to the upregulation of proteins like Mcl-1, which is a common mechanism of resistance to more selective Bcl-2 inhibitors.[1] Preclinical studies have demonstrated its efficacy in various cancer models, including prostate, breast, and pancreatic cancer, where it has been shown to overcome drug resistance and even eliminate cancer stem cell (CSC) populations.[3][8][9] This guide provides a comprehensive overview of this compound's mechanism, quantitative efficacy, relevant signaling pathways, and detailed experimental protocols for its preclinical evaluation.
Mechanism of Action: Reinstating Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[4][10] This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1), which prevent apoptosis, and pro-apoptotic proteins (e.g., Bax, Bak, Bim, Puma, Noxa), which promote it. In healthy cells, a delicate balance is maintained. In many cancers, this balance is shifted towards survival by the overexpression of anti-apoptotic proteins. These proteins sequester pro-apoptotic "effector" proteins like Bax and Bak, preventing them from oligomerizing at the outer mitochondrial membrane.
This compound functions as a BH3 mimetic, binding to the BH3 hydrophobic groove of anti-apoptotic Bcl-2 proteins.[11] This action displaces pro-apoptotic BH3-only proteins (like Bim), which in turn activates the effector proteins Bax and Bak.[12] Activated Bax and Bak then form pores in the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[10] This critical event allows the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which subsequently activates a caspase cascade (initiator caspase-9 and executioner caspases-3/7), culminating in the systematic dismantling of the cell.[3][13]
References
- 1. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a Mcl-1 antagonist, inhibits tumorigenesis in transgenic mouse and human xenograft models of prostate cancer [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Non-Apoptotic Functions of Sabutoclax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabutoclax (also known as BI-97C1) is a potent pan-Bcl-2 family inhibitor, targeting anti-apoptotic proteins including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1] While its primary mechanism of action is the induction of apoptosis, a growing body of evidence reveals that this compound exerts significant non-apoptotic functions. These activities, primarily centered on the modulation of autophagy, mitophagy, and key cancer-related signaling pathways, are critical for its efficacy in overcoming drug resistance and eliminating cancer stem cells (CSCs). This technical guide provides an in-depth exploration of these non-apoptotic functions, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic potency of this compound across various Bcl-2 family proteins and cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound against Bcl-2 Family Proteins
| Target Protein | IC50 (µM) | Assay Type |
| Mcl-1 | 0.20 | Cell-free assay |
| Bcl-xL | 0.31 | Cell-free assay |
| Bcl-2 | 0.32 | Cell-free assay |
| Bfl-1 | 0.62 | Cell-free assay |
| Data sourced from competitive fluorescence polarization assays.[1] |
Table 2: Cytotoxic Efficacy (EC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Assay Duration |
| BP3 | Lymphoma | 0.049 | - |
| PC3 | Prostate Cancer | 0.13 | 3 days |
| H460 | Lung Cancer | 0.56 | 3 days |
| H460 | Lung Cancer | 0.78 | 3 days |
| PC3 | Prostate Cancer | 4.64 | 3 days |
| Data compiled from various cytotoxicity and ATP-LITE assays.[1] Note: EC50 values can vary based on the specific assay conditions and cell line characteristics. |
Modulation of Cancer Stem Cell Signaling Pathways
This compound has been shown to effectively target cancer stem cells by modulating key signaling pathways that are crucial for their survival and self-renewal.
Inhibition of the IL-6/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently hyperactivated in cancer, promoting cell proliferation, survival, and drug resistance. This compound has been demonstrated to abolish the IL-6/STAT3 pathway, leading to the elimination of CSCs.[2]
References
Sabutoclax and Mitochondrial Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Sabutoclax (also known as BI-97C1), a potent pan-Bcl-2 family inhibitor, with a specific focus on its intricate relationship with mitochondrial dynamics. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.
Introduction: this compound and the Bcl-2 Family
Defective apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.[1] These proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[1][2] They function by sequestering pro-apoptotic effector proteins like Bax and Bak, preventing them from permeabilizing the outer mitochondrial membrane (MOMP), which is a point of no return in apoptotic cell death.[3][4]
This compound is a pan-active antagonist that binds to the BH3-homology domain of multiple anti-apoptotic Bcl-2 family proteins, thereby disrupting their inhibitory function.[2][5] By releasing the brakes on apoptosis, this compound reactivates the cell death machinery, making it a promising therapeutic agent, particularly in chemoresistant cancers where these anti-apoptotic proteins are frequently overexpressed.[2][5][6] Preclinical studies have demonstrated its efficacy in overcoming drug resistance and eliminating cancer stem cells in breast cancer models.[2][5]
Mitochondrial Dynamics: The Constant Reshaping of a Vital Organelle
Mitochondria are not static organelles; they exist in a highly dynamic network that is constantly remodeled by two opposing processes: fission and fusion.[7][8]
-
Mitochondrial Fission: The division of one mitochondrion into two. This process is primarily mediated by the recruitment of the dynamin-related protein 1 (Drp1) from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts the mitochondrion.[7][9] This recruitment is facilitated by adaptor proteins such as fission 1 protein (Fis1) and mitochondrial fission factor (Mff).[9][10][11]
-
Mitochondrial Fusion: The merging of two mitochondria into one. This process involves the coordinated fusion of the outer and inner mitochondrial membranes. Outer membrane fusion is mediated by Mitofusins 1 and 2 (Mfn1, Mfn2), while inner membrane fusion is controlled by Optic Atrophy 1 (OPA1).[7][9]
This balance between fission and fusion is critical for maintaining mitochondrial health, regulating cellular metabolism, and controlling cell fate decisions, including apoptosis.[7][8] During apoptosis, the mitochondrial network often undergoes extensive fragmentation, a process driven by an increase in fission and/or a decrease in fusion.[3][7]
Core Mechanism of Action: this compound as a BH3 Mimetic
This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Bad).[2] The primary mechanism involves competitive binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members, displacing the pro-apoptotic proteins they sequester.[12][13]
This leads to:
-
Release and Activation of Bax and Bak: Once freed from inhibition, Bax and Bak undergo conformational changes, translocate to the mitochondrial outer membrane, and oligomerize.[4][13]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax/Bak oligomers form pores in the outer membrane, leading to the loss of its integrity.[3][4]
-
Release of Apoptogenic Factors: Key proteins like cytochrome c and Smac/DIABLO are released from the intermembrane space into the cytosol.[3][4]
-
Caspase Cascade Activation: In the cytosol, cytochrome c binds to Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase for the intrinsic pathway. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which dismantle the cell.[5][13]
The ability of this compound to inhibit multiple anti-apoptotic proteins, including Mcl-1, is significant, as resistance to more selective inhibitors (like Venetoclax, which primarily targets Bcl-2) often arises from the upregulation of Mcl-1.[2][5]
The Critical Link: this compound's Impact on Mitochondrial Dynamics
Beyond their canonical role in apoptosis, Bcl-2 family proteins are increasingly recognized as direct regulators of mitochondrial fission and fusion machinery.[7][8][14] For instance, pro-apoptotic Bax and Bak are required to maintain normal mitochondrial fusion rates in healthy cells, where they can interact with Mfn2.[7][14] Conversely, anti-apoptotic proteins like Bcl-xL have been shown to interact with and influence the activity of both fusion (Mfn2) and fission (Drp1) proteins.[7][15]
Studies on this compound and other related inhibitors have revealed a profound and direct impact on mitochondrial morphology. A key finding is that these inhibitors induce extensive mitochondrial fragmentation .[1][16][17] This fragmentation is characterized by a shift from a tubular, networked mitochondrial structure to numerous small, punctate mitochondria.
Crucially, this morphological change is not merely a downstream consequence of apoptosis. Research indicates that this compound-induced mitochondrial fragmentation occurs:
-
Rapidly: The change in mitochondrial shape precedes other hallmarks of apoptosis.[1][16]
-
Upstream of Apoptosis: Fragmentation can occur before the significant loss of mitochondrial membrane potential (Δψm) and the release of cytochrome c.[1][17]
-
Independently of Bax/Bak: The fragmentation effect is observed even in cells lacking Bax and Bak, demonstrating that it is not dependent on the core apoptotic machinery.[1][16]
This suggests that this compound, by inhibiting anti-apoptotic proteins (specifically Mcl-1 in some contexts), interferes with their non-apoptotic function of regulating mitochondrial fusion.[1] Evidence points to an impairment of the fusion process, potentially through a time-dependent loss of the inner membrane fusion protein OPA1.[1][16] This fragmentation occurs independently of the fission protein Drp1, indicating the primary effect is on the fusion machinery.[1][16]
Quantitative Data
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: Inhibitory Activity of this compound
| Target Protein | IC50 Value (μM) |
|---|---|
| Bcl-2 | 0.32[12][18] |
| Bcl-xL | 0.31[12][18] |
| Mcl-1 | 0.20[12][18] |
| Bfl-1 | 0.62[12][18] |
IC50 values represent the concentration of this compound required to inhibit 50% of the target protein's activity, determined via competitive binding assays.
Table 2: Cellular Effects of this compound
| Cell Line Type | Effect | Concentration | Time Point | Finding |
|---|---|---|---|---|
| Human Prostate & Lung Cancer | Cell Growth Inhibition | 0.001-10 μM | 72 h | Potent, dose-dependent inhibition of cell growth.[12][18] |
| Human Diffuse Large B-cell Lymphoma | Apoptosis Induction | 0.01-1 μM | 24-48 h | Effective, dose-dependent induction of apoptosis.[12][18] |
| Chemoresistant Breast Cancer | Protein Expression | 0-15 μM | 48 h | Upregulation of pro-apoptotic proteins Bax, Bim, and PUMA.[5][18] |
| H23 (NSCLC) | Mitochondrial Membrane Potential (Δψm) | ~1-10 µM | 2-8 h | Loss of Δψm precedes significant apoptosis.[1] |
| H23 (NSCLC) | Mitochondrial Fragmentation | ~1-10 µM | 2-8 h | Rapid fragmentation occurs prior to loss of Δψm.[1] |
| H23 (NSCLC) | Reactive Oxygen Species (ROS) | ~1-10 µM | 2-8 h | Significant accumulation of ROS accompanies fragmentation.[1][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are outlines for key experiments used to characterize the effects of this compound.
Analysis of Mitochondrial Morphology
This protocol is used to visualize and quantify changes in the mitochondrial network.
Workflow Diagram
Methodology Detail:
-
Cell Preparation: Adherent cancer cell lines (e.g., H23, HeLa) are cultured on 35 mm glass-bottom dishes suitable for high-resolution microscopy.[19] Cells are transfected with a plasmid encoding a fluorescent protein targeted to the mitochondrial matrix (e.g., mito-GFP, mito-RFP) using a lipid-based transfection reagent.[19][20] Stable cell lines expressing the marker provide more consistent results.[20]
-
Treatment: After allowing for protein expression (typically 24 hours), cells are treated with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control (DMSO).
-
Imaging: Cells are imaged on a confocal laser scanning microscope. Time-lapse imaging can be performed to observe the dynamics of fragmentation.[19]
-
Quantification: Images are analyzed using software like ImageJ/Fiji. Mitochondria in at least 50-100 cells per condition are scored and categorized. Common categories are:
-
Tubular: Predominantly long, interconnected mitochondrial networks.
-
Fragmented: Predominantly small, spherical, or short rod-like mitochondria.
-
Intermediate: A mix of tubular and fragmented morphologies. The percentage of cells in each category is calculated for each condition.
-
Measurement of Mitochondrial Membrane Potential (Δψm)
This protocol quantifies the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health. A decrease in Δψm is a common feature of apoptosis.[21][22]
Methodology Detail:
-
Cell Preparation and Treatment: Cells are cultured in plates and treated with this compound as described above.
-
Dye Staining: Cells are incubated with a fluorescent, cationic dye that accumulates in mitochondria in a potential-dependent manner. Common dyes include:
-
TMRE (Tetramethylrhodamine, Ethyl Ester): A red-orange fluorescent dye. Cells are incubated with a low concentration (e.g., 20-100 nM) for 20-30 minutes at 37°C.[1][23]
-
JC-1: This dye forms red-fluorescent aggregates in healthy mitochondria with high Δψm and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low Δψm. The ratio of red to green fluorescence is used as a measure of Δψm.[23]
-
-
Analysis: The fluorescence intensity is measured using flow cytometry.[1] A decrease in TMRE fluorescence or a shift from red to green fluorescence with JC-1 indicates dissipation of Δψm. A protonophore like CCCP is often used as a positive control to completely depolarize the mitochondria.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects one of the earliest signs of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1]
Methodology Detail:
-
Cell Preparation and Treatment: Both adherent and suspension cells are treated with this compound. Adherent cells are harvested using a gentle dissociation reagent like trypsin.
-
Staining: Cells are washed and resuspended in Annexin V Binding Buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V is added, which binds to the exposed PS. A vital dye like Propidium Iodide (PI) is co-stained to distinguish early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Analysis: Samples are analyzed immediately by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blotting
This technique is used to detect and quantify the levels of specific proteins involved in apoptosis and mitochondrial dynamics.
Methodology Detail:
-
Lysate Preparation: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by molecular weight using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Mcl-1, Bax, Cleaved Caspase-3, Drp1, OPA1, Mfn2).[10][24] A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading.[24]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels relative to the loading control.
Conclusion and Future Directions
This compound is a potent pan-Bcl-2 inhibitor that effectively induces apoptosis in cancer cells by targeting multiple anti-apoptotic proteins. Its mechanism extends beyond the canonical apoptotic pathway to directly influence the fundamental process of mitochondrial dynamics. The ability of this compound to induce rapid mitochondrial fragmentation, independent of and upstream from the core apoptotic cascade, highlights a non-canonical function of the Bcl-2 family proteins it targets. This fragmentation, likely caused by an impairment of mitochondrial fusion via OPA1, may contribute to its cytotoxic efficacy by disrupting mitochondrial function and accumulating ROS.
For drug development professionals and researchers, these findings underscore the importance of evaluating the effects of Bcl-2 inhibitors not only on apoptosis but also on mitochondrial morphology and function. Understanding this dual mechanism provides a more complete picture of the drug's cellular impact and may open new avenues for combination therapies. Future research should aim to further elucidate the precise molecular interactions between Bcl-2 family members and the mitochondrial fusion machinery and to explore whether the degree of mitochondrial fragmentation can serve as a biomarker for predicting therapeutic response to this compound and other BH3 mimetics.
References
- 1. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondria in Apoptosis: Bcl-2 family Members and Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. New role of the BCL2 family of proteins in the regulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 family proteins and mitochondrial fission/fusion dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Dynamics Mediated by DRP1 and MFN2 Contributes to Cisplatin Chemoresistance in Human Ovarian Cancer SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deregulation of Mitochondria-Shaping Proteins Opa-1 and Drp-1 in Manganese-Induced Apoptosis | PLOS One [journals.plos.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bcl-2 family proteins and mitochondrial fission/fusion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-xL increases mitochondrial fission, fusion, and biomass in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mitochondrial membrane potential regulates matrix configuration and cytochrome c release during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Sabutoclax In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabutoclax is a potent, pan-active inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1][2] By targeting these key regulators of the intrinsic apoptosis pathway, this compound effectively induces programmed cell death in a variety of cancer cell types. Its broad-spectrum activity makes it a valuable tool for cancer research and a promising candidate for therapeutic development, particularly in overcoming drug resistance.[2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays, namely the MTT and CellTiter-Glo® assays.
Mechanism of Action
This compound functions as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins. This action displaces pro-apoptotic proteins (e.g., Bim, Bak, Bax), leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][3][4]
Data Presentation
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cancer cell lines. These values are indicative of the compound's potency and can serve as a reference for designing dose-response experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| PC3 | Prostate Cancer | Cell Viability | 72 | 0.13 |
| H460 | Lung Cancer | Cell Viability | 72 | 0.56 |
| BP3 | Lymphoma | Cell Viability | 72 | 0.049 |
| MCF-7 | Breast Cancer | MTT | 48 | ~1.5 |
| MDA-MB-231 | Breast Cancer | MTT | 48 | ~2.5 |
Data compiled from publicly available research.[1]
Table 2: Pan-Inhibitory Profile of this compound
| Target Protein | IC50 (µM) |
| Bcl-2 | 0.32 |
| Bcl-xL | 0.31 |
| Mcl-1 | 0.20 |
| Bfl-1 | 0.62 |
Data represents the concentration of this compound required to inhibit 50% of the target protein's activity in cell-free assays.[1]
Experimental Protocols
Two common methods for assessing cell viability in response to this compound treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[5][6][7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM is a good starting point).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently mix on an orbital shaker for 5-15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions and should be adapted as needed.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Protocol:
-
After the treatment incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank control wells from the luminescence of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
These protocols provide a robust framework for evaluating the in vitro efficacy of this compound. The choice between the MTT and CellTiter-Glo® assay will depend on available equipment and specific experimental needs. The CellTiter-Glo® assay is generally considered to be more sensitive and has a simpler workflow.[6] Accurate determination of cell viability is a critical step in the preclinical assessment of novel anti-cancer agents like this compound.
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: Determining the IC50 of Sabutoclax in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sabutoclax (also known as BI-97C1) is a potent, pan-active inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins.[1] Dysregulation of apoptosis is a key hallmark of cancer, and the overexpression of anti-apoptotic Bcl-2 family members—including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1—allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[2][3] this compound functions as a BH3 mimetic, binding to the hydrophobic groove of these anti-apoptotic proteins to displace pro-apoptotic proteins like Bax and Bak.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1] Additionally, this compound has been shown to down-regulate the IL-6/STAT3 signaling pathway, which is implicated in the survival of cancer stem cells.[3][4]
Determining the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the efficacy of a compound like this compound. The IC50 value represents the concentration of the drug required to inhibit a specific biological process, such as cell growth or viability, by 50%. This application note provides detailed protocols for determining the IC50 of this compound in cancer cell lines using a cell viability assay, along with methods for confirming its mechanism of action.
Data Presentation: this compound IC50 and EC50 Values
The inhibitory potency of this compound has been evaluated in both cell-free and cell-based assays across various cancer types. The following tables summarize these findings.
Table 1: this compound IC50 Values Against Bcl-2 Family Proteins (Cell-Free Assays)
| Target Protein | IC50 (µM) | Assay Type |
| Mcl-1 | 0.20 | Fluorescence Polarization Assay |
| Bcl-xL | 0.31 | Fluorescence Polarization Assay |
| Bcl-2 | 0.32 | Fluorescence Polarization Assay |
| Bfl-1 | 0.62 | Fluorescence Polarization Assay |
| Data sourced from multiple references.[5][6][7] |
Table 2: this compound EC50 Values in Cancer Cell Lines (Cell-Based Assays)
| Cancer Type | Cell Line | EC50 (µM) | Assay Type / Duration |
| Lymphoma | BP3 | 0.049 | Not Specified |
| Prostate Cancer | PC3 | 0.13 | Not Specified |
| Lung Cancer | H460 | 0.56 | Not Specified |
| Lung Cancer | H460 | 0.78 | ATP-LITE / 3 days |
| Prostate Cancer | PC3 | 4.64 | ATP-LITE / 3 days |
| EC50 values can vary depending on the specific assay conditions and duration of exposure.[7][8] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway targeted by this compound.
Experimental Protocols
Protocol for Determining IC50 using MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)
-
96-well flat-bottom sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Leave wells on the edge of the plate with medium only to serve as a blank/background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.[12]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range might be 0.01 µM to 100 µM.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution, vehicle control, or fresh medium (for untreated control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.[13]
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[11]
-
-
Data Acquisition:
Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (OD of Treated Wells / OD of Vehicle Control Wells) x 100
-
-
Plot % Viability against the log of the this compound concentration.
-
Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[7][14]
Protocol for Apoptosis Detection using Annexin V Staining
This assay confirms that cell death induced by this compound occurs via apoptosis.[2] It identifies the externalization of phosphatidylserine in early-stage apoptotic cells.[15]
Materials:
-
Cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[16]
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g) for 5 minutes.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
The cell populations can be distinguished as:
-
Protocol for Western Blotting
Western blotting can be used to analyze changes in the expression of key proteins in the apoptosis pathway following this compound treatment, such as the cleavage of PARP or the levels of Bcl-2 family proteins.[1]
Materials:
-
Cells treated with this compound and vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Mcl-1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein lysate and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection:
-
Capture the signal using an imaging system. An increase in cleaved PARP or cleaved Caspase-3 would confirm the induction of apoptosis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Sabutoclax (BI-97C1): Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabutoclax, also known as BI-97C1, is a potent, optically pure derivative of apogossypol and functions as a pan-active inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1][2] It effectively targets Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, thereby inducing apoptosis in a variety of cancer cell lines, including those resistant to other therapies.[3] this compound has demonstrated significant single-agent antitumor efficacy in various preclinical animal models, particularly in prostate and breast cancer.[1][2][4][5] These application notes provide a comprehensive overview of the dosing and administration of this compound in common animal models to guide researchers in designing their in vivo studies.
Data Presentation
Table 1: this compound Dosing Regimens in Mouse Models
| Animal Model | Cancer Type | Cell Line | Dose | Administration Route | Dosing Frequency | Vehicle/Formulation | Reference |
| Athymic Nude Mice | Prostate Cancer | M2182 Xenograft | 1, 3, or 5 mg/kg | Intraperitoneal (i.p.) | Every two days | Not specified | [6] |
| Athymic Nude Mice | Prostate Cancer | M2182-Luc Xenograft | 1 or 3 mg/kg | Intraperitoneal (i.p.) | 3 times per week | Ethanol:Cremophor EL:Saline (10:10:80) | [7] |
| Hi-Myc Transgenic Mice | Prostate Cancer | Spontaneous | 3 mg/kg | Intraperitoneal (i.p.) | 3 times per week | Ethanol:Cremophor EL:Saline (10:10:80) | [7] |
| Bcl-2 Transgenic Mice | B-cell Hyperplasia | Transgenic | 42 mg/kg | Intraperitoneal (i.p.) | Single injection | Ethanol:Cremophor EL:Saline | [1] |
| Tgfbr2(ColTKO) Mice | Prostate Cancer | Transgenic | Not specified | Not specified | Not specified | Not specified | [5] |
| Nude Mice | Breast Cancer | Drug-resistant cell line xenograft | Not specified | Not specified | Not specified | Not specified | [3] |
Table 2: this compound Formulation for In Vivo Studies
| Components | Formulation 1 | Formulation 2 | Formulation 3 |
| Drug | This compound | This compound | This compound |
| Solvents | Ethanol, Cremophor EL, Saline | DMSO, PEG300, Tween 80, ddH₂O | DMSO, 20% SBE-β-CD in Saline |
| Ratio/Concentration | 10:10:80 | Varies | 10% DMSO in 90% SBE-β-CD solution |
| Preparation Note | BI-97C1 is dissolved in this mixture. | Prepare a clear stock in DMSO first, then add co-solvents. Recommended to prepare freshly. | Add DMSO stock solution to the SBE-β-CD solution. |
| Reference | [7] | [6] | [6] |
Note on Pharmacokinetics: Based on a comprehensive review of the available public literature, detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, half-life, bioavailability) in animal models have not been reported. Researchers should consider conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and experimental goals.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Ethanol:Cremophor EL:Saline)
This protocol is adapted from studies using prostate cancer xenograft models.[7]
Materials:
-
This compound (BI-97C1) powder
-
Ethanol (200 proof, anhydrous)
-
Cremophor EL
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing Ethanol and Cremophor EL in a 1:1 ratio (e.g., 100 µL Ethanol + 100 µL Cremophor EL).
-
Vortex thoroughly until a homogenous mixture is formed.
-
Add sterile saline to the mixture to achieve the final ratio of 10:10:80 (Ethanol:Cremophor EL:Saline). For the example above, add 800 µL of saline.
-
Vortex again to ensure complete mixing.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
Add the this compound powder to the prepared vehicle.
-
Vortex vigorously for 5-10 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or until the solution is clear.
-
Visually inspect the solution for any particulate matter. If present, filter through a 0.22 µm syringe filter.
-
-
Storage:
-
It is recommended to prepare this formulation fresh on the day of use.[6] If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared this compound formulation
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% Ethanol for disinfection
Procedure:
-
Animal Handling:
-
Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
-
Injection Site Preparation:
-
Position the mouse on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
-
Post-injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, labored breathing, or abdominal swelling.
-
Mandatory Visualization
Caption: In Vivo Efficacy Study Workflow for this compound.
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Combination of Pim kinase inhibitors and Bcl-2 antagonists in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Killing Two Cells with One Stone: Pharmacologic BCL-2 Family Targeting for Cancer Cell Death and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
Application Notes and Protocols: Inducing Apoptosis in Culture with Sabutoclax
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing Sabutoclax, a potent pan-Bcl-2 family inhibitor, to induce apoptosis in cell culture. This compound targets multiple anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, making it an effective tool for triggering the intrinsic apoptotic pathway.[1][2][3][4][5] These protocols are designed for researchers in oncology, cell biology, and drug development to reliably assess the pro-apoptotic efficacy of this compound. Methodologies for reagent preparation, cell treatment, and downstream analysis via flow cytometry and Western blotting are presented.
Introduction
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis. Its dysregulation is a key hallmark of cancer, where malignant cells evade apoptosis through the overexpression of anti-apoptotic proteins.[6] The B-cell lymphoma 2 (Bcl-2) protein family are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[7][8] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that prevent cell death and pro-apoptotic effector proteins (e.g., Bax, Bak) that, when activated, permeabilize the mitochondrial outer membrane, committing the cell to apoptosis.[2][7][8]
This compound (also known as BI-97C1) is a small molecule antagonist that binds to the hydrophobic groove of several anti-apoptotic Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins.[1][6][9] This action reactivates the apoptotic machinery, making this compound a valuable agent for overcoming drug resistance and studying apoptosis in various cancer models.[2][9]
Mechanism of Action
This compound functions as a pan-active inhibitor of the anti-apoptotic Bcl-2 family proteins.[9] By binding to Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, it displaces pro-apoptotic BH3-only proteins (like Bim and PUMA) and allows the activation of the effector proteins Bax and Bak.[1][7][9] Activated Bax and Bak oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[7] This event results in the release of cytochrome c into the cytosol, which triggers the formation of the apoptosome and subsequent activation of initiator caspase-9 and effector caspases-3 and -7, ultimately leading to the execution of apoptosis.[2][9] The cytotoxicity of this compound is dependent on this intrinsic pathway, as it shows minimal effect in cells lacking both Bax and Bak (bax-/- bak-/-).[1][4]
Data Presentation
Table 1: Inhibitory Activity of this compound against Anti-Apoptotic Bcl-2 Family Proteins
| Target Protein | IC₅₀ (μM) |
| Mcl-1 | 0.20 |
| Bcl-xL | 0.31 |
| Bcl-2 | 0.32 |
| Bfl-1 | 0.62 |
| (Data compiled from multiple sources)[1][3][4][5][7][10] |
Table 2: Cytotoxic Activity (EC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (μM) | Incubation Time (h) |
| BP3 | Human Lymphoma | 0.049 | - |
| PC3 | Human Prostate Cancer | 0.13 | 72 |
| H460 | Human Lung Cancer | 0.56 | 72 |
| PANC-1 | Human Pancreatic Cancer | ~1-10 | 72 |
| AsPC-1 | Human Pancreatic Cancer | ~1-10 | 72 |
| MIA PaCa-2 | Human Pancreatic Cancer | ~1-10 | 72 |
| MCF-7/A02 | Chemoresistant Breast Cancer | ~1-15 | 48 |
| (Data compiled from multiple sources. EC₅₀ values can vary based on the specific assay and cell line conditions. A dose-response experiment is recommended.)[1][3][4][5][7][11] |
Experimental Protocols
Protocol 1: Reagent Preparation and Storage
This compound is insoluble in water and requires an organic solvent for reconstitution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO. This compound is highly soluble in DMSO (≥205.6 mg/mL).[1]
-
Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[3]
-
When preparing working solutions, dilute the stock solution in complete cell culture medium immediately before use. The final concentration of DMSO in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
Protocol 2: General Induction of Apoptosis in Cultured Cells
This protocol provides a framework for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile tissue culture plates or flasks
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in appropriate tissue culture plates or flasks at a density that will ensure they are in the exponential growth phase and do not exceed confluency at the end of the experiment.
-
Incubation: Allow cells to adhere (for adherent lines) or stabilize for 12-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical starting concentration range is 0.01 µM to 10 µM, based on the known EC₅₀ values (Table 2).[3][7]
-
Remove the old medium and add the medium containing the desired concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose.
-
Also include an untreated control group.
-
-
Incubation: Incubate the cells for the desired period, typically between 24 and 72 hours.[1][3][7] The optimal time may vary depending on the cell line and should be determined empirically.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Annexin V assay, Western blot). For adherent cells, collect both the floating cells (which may be apoptotic) and the adherent cells (using trypsin or a cell scraper).
Protocol 3: Quantifying Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
This compound-treated and control cells (from Protocol 2)
-
Annexin V-FITC (or other conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Harvest Cells: Harvest approximately 1-5 x 10⁵ cells per sample. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Resuspension: Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5-10 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells to mix.
-
-
Incubation: Incubate the samples for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Detection of Apoptosis Markers by Western Blot
This method provides qualitative evidence of apoptosis by detecting the cleavage of key proteins like PARP and Caspase-3.
Materials:
-
This compound-treated and control cells (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse harvested cell pellets on ice using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against cleaved PARP and/or cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of PARP and Caspase-3 indicates apoptosis induction.
Workflow Visualization
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. benchchem.com [benchchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
Sabutoclax: Application Notes and Protocols for the Elimination of Breast Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabutoclax (also known as BI-97C1) is a potent, pan-active inhibitor of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins.[1] Emerging research has highlighted its efficacy in overcoming drug resistance and specifically targeting the breast cancer stem cell (BCSC) population, which is often implicated in tumor recurrence and metastasis.[2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting multiple anti-apoptotic BCL-2 family proteins, including BCL-2, BCL-xL, MCL-1, and BFL-1.[1][3] In many cancers, the overexpression of these proteins allows malignant cells to evade apoptosis (programmed cell death), contributing to tumor growth and resistance to conventional therapies.[3][4] By binding to these anti-apoptotic proteins, this compound liberates pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately inducing apoptosis.[3]
Crucially, this compound has been shown to eliminate breast cancer stem cells by downregulating key survival signaling pathways.[2][3][4] Studies have demonstrated that this compound can suppress the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) and the Phosphoinositide 3-kinase/Akt (PI3K/Akt) signaling pathways, which are critical for the maintenance and self-renewal of BCSCs.[2][4]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: Inhibitory Activity of this compound against Anti-Apoptotic BCL-2 Family Proteins
| Target Protein | IC50 (μM) |
| Mcl-1 | 0.20 |
| Bcl-xL | 0.31 |
| Bcl-2 | 0.32 |
| Bfl-1 | 0.62 |
Data sourced from MedChemExpress and Selleck Chemicals.[1]
Table 2: Cytotoxic Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (μM) | Notes |
| MCF-7 | Luminal A | Not explicitly stated, but synergistic with Doxorubicin.[5] | Doxorubicin-resistant MCF-7/ADR cells are sensitive to this compound. |
| MDA-MB-231 | Triple-Negative | Not explicitly stated, but synergistic with Doxorubicin.[6] | A highly aggressive and metastatic cell line. |
| Chemoresistant Lines (General) | Various | Significant cytotoxic activity observed.[3] | This compound overcomes drug resistance phenotypes.[3] |
Table 3: Effect of this compound on Breast Cancer Stem Cell Populations
| Assay | Cell Line | Treatment | Observed Effect |
| Mammosphere Formation | Drug-resistant breast cancer cells | This compound | Significant reduction in sphere formation.[3] |
| ALDH-positive Cell Population | Drug-resistant breast cancer cells | This compound | Effective elimination of the CSC subpopulation.[3] |
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits BCL-2 proteins and CSC pathways.
Caption: Workflow for evaluating this compound against BCSCs.
Experimental Protocols
1. Mammosphere Formation Assay
This assay assesses the self-renewal capacity of BCSCs.
-
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, or chemoresistant variants)
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Ultra-low attachment plates
-
This compound
-
-
Protocol:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and create a single-cell suspension.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Resuspend cells in mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, Penicillin/Streptomycin) at a density of 5,000-20,000 cells/mL.
-
Plate 2 mL of the cell suspension into each well of a 6-well ultra-low attachment plate.
-
Add this compound at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
Count the number of mammospheres (spheres >50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100.
-
2. ALDEFLUOR™ Assay for ALDH-positive Population
This assay identifies and quantifies the BCSC population based on aldehyde dehydrogenase (ALDH) activity.
-
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Breast cancer cells
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Protocol:
-
Prepare a single-cell suspension of breast cancer cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.
-
For each sample, prepare a "test" and a "control" tube.
-
Add the activated ALDEFLUOR™ substrate to the "test" tube.
-
Immediately add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Centrifuge the cells and resuspend them in ice-cold ALDEFLUOR™ assay buffer.
-
Analyze the cells by flow cytometry. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the this compound-treated samples compared to the vehicle control.
-
3. In Vivo Xenograft Study
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of DMSO, PEG300, and Tween 80)
-
Calipers for tumor measurement
-
-
Protocol:
-
Harvest breast cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously or into the mammary fat pad of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) according to the desired dosing schedule.[1]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and BCSC markers).
-
Caption: this compound overcomes resistance by targeting BCL-2 and BCSCs.
This compound represents a promising therapeutic agent for breast cancer, particularly in chemoresistant cases and for the eradication of the cancer stem cell population. Its multifaceted mechanism of action, involving the direct induction of apoptosis and the disruption of key BCSC survival pathways, provides a strong rationale for its further investigation, both as a monotherapy and in combination with existing chemotherapeutic agents. The protocols outlined above provide a framework for researchers to explore the full potential of this compound in preclinical breast cancer models.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Sabutoclax in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Sabutoclax (also known as BI-97C1), a pan-active Bcl-2 family antagonist, in preclinical prostate cancer models. The protocols detailed below are based on established research and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a potent small molecule inhibitor that targets multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1][2] Overexpression of these proteins is a common mechanism of therapeutic resistance in prostate cancer, particularly in castrate-resistant prostate cancer (CRPC).[3][4] By inhibiting these key survival proteins, this compound induces apoptosis in cancer cells and can sensitize them to other therapeutic agents.[3][4][5] Preclinical studies have demonstrated its efficacy in various prostate cancer models, including transgenic mouse models and human xenografts, highlighting its potential as a therapeutic agent.[3][4]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound against various prostate cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| PC3 | Cytotoxicity Assay | EC50 | 0.13 | [2][6] |
| PC3 | Cytotoxicity Assay | EC50 | 4.64 | [7] |
| Prostate Cancer Cells | Cell Growth Inhibition | IC50 | Not Specified | [1] |
Note: IC50/EC50 values can vary depending on the specific assay conditions and duration.
In Vivo Efficacy of this compound
The following table summarizes the in vivo activity of this compound in prostate cancer xenograft models.
| Animal Model | Prostate Cancer Cell Line | Treatment | Outcome | Reference |
| Athymic Nude Mice | M2182 | 1-5 mg/kg; i.p.; every two days for 18 days | Reduced tumor growth | [1] |
| Nude Mice | C4-2 (subcutaneous) | Not Specified | Significant tumor volume reduction | [3] |
| Nude Mice | ARCaPM (intratibial) | Not Specified | Inhibition of tumor progression | [3] |
| Hi-Myc Transgenic Mice | Spontaneous Prostate Cancer | Not Specified | Inhibition of tumor growth | [5][7] |
| Tgfbr2ColTKO Mice | Spontaneous Prostate Cancer | Not Specified | Reduced tumor size and PIN phenotype | [3][8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting anti-apoptotic Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway.
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Experimental Workflow for In Vitro Studies
A typical workflow for evaluating this compound in vitro involves cell viability and apoptosis assays.
Caption: Workflow for in vitro evaluation of this compound in prostate cancer cells.
In Vivo Xenograft Study Workflow
This workflow outlines the key steps for assessing the in vivo efficacy of this compound.
Caption: Workflow for in vivo xenograft studies with this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (ATP-LITE Assay)
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC3, H460)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
ATP-LITE assay kit
-
Multilabel plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be ≤0.1%.[2]
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.001-10 µM).[1] Include a vehicle control (DMSO only).
-
Perform the ATP-LITE assay according to the manufacturer's instructions.
-
Measure luminescence using a multilabel plate reader.
-
Calculate the half-maximal effective concentration (EC50) by fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at the desired concentrations (e.g., 0.01-1 µM) for 24-48 hours.[1] Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the Annexin V/PI kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive).
Protocol 3: In Vivo Subcutaneous Xenograft Model
This protocol describes the establishment and treatment of a subcutaneous prostate cancer xenograft model.
Materials:
-
Athymic nude mice
-
Prostate cancer cells (e.g., C4-2)
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject prostate cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flanks of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[5]
-
Randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally (i.p.) at a dose of 1-5 mg/kg, for example, every two days.[1] The control group receives the vehicle.
-
Measure tumor volumes with calipers regularly (e.g., twice a week) using the formula: (width² x length)/2.[3]
-
Monitor the body weight of the mice throughout the experiment as a measure of toxicity.[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for Ki-67 and TUNEL).[5][7]
Protocol 4: Immunohistochemistry (IHC) for Apoptosis (TUNEL) and Proliferation (Ki-67)
This protocol is for assessing apoptosis and proliferation in tumor tissues from in vivo studies.
Materials:
-
Paraffin-embedded tumor sections
-
TUNEL assay kit
-
Anti-Ki-67 antibody
-
Secondary antibodies and detection reagents
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval according to standard protocols.
-
For TUNEL staining, follow the manufacturer's instructions for the TUNEL assay kit to detect DNA fragmentation.
-
For Ki-67 staining, incubate the sections with a primary antibody against Ki-67.
-
Wash and incubate with an appropriate secondary antibody.
-
Use a suitable detection system (e.g., DAB) to visualize the staining.
-
Counterstain the sections (e.g., with hematoxylin).
-
Mount the slides and visualize under a microscope.
-
Quantify the percentage of TUNEL-positive or Ki-67-positive cells in multiple fields of view.[5]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 3. This compound, a Mcl-1 Antagonist, Inhibits Tumorigenesis in Transgenic Mouse and Human Xenograft Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Mcl-1 antagonist, inhibits tumorigenesis in transgenic mouse and human xenograft models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Sabutoclax-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabutoclax (also known as BI-97C1) is a potent pan-Bcl-2 family inhibitor that targets anti-apoptotic proteins including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1][2][3] By neutralizing these key survival proteins, this compound effectively triggers the intrinsic pathway of apoptosis in cancer cells.[4][5] This mechanism of action makes it a compound of significant interest in oncology research and drug development, particularly for overcoming chemoresistance.[4][6] Flow cytometry is an indispensable tool for quantifying the cellular response to this compound treatment, enabling precise measurement of apoptosis, cell cycle progression, and mitochondrial health. These application notes provide detailed protocols for analyzing the effects of this compound using flow cytometry.
Mechanism of Action of this compound
This compound functions by mimicking the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members.[5] This competitive inhibition liberates pro-apoptotic effector proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane.[2][7] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][7]
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for assessing the cellular effects of this compound involves cell culture, treatment with the compound, staining with fluorescent dyes, and subsequent analysis using a flow cytometer.
Caption: A streamlined workflow for flow cytometry analysis of this compound-treated cells.
Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Treatment: Treat cells with various concentrations of this compound. Include a vehicle-treated control group and a positive control for apoptosis if available.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, carefully collect the culture medium (which contains floating, potentially apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[8]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[8]
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).[8]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
Cells and treatment reagents as in Protocol 1.
-
Cold 70% Ethanol
-
PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
Procedure:
-
Cell Seeding, Treatment, and Harvesting: Follow steps 1-4 from Protocol 1.
-
Washing: Wash the harvested cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.[9][10]
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Analysis
A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be measured using cationic dyes like JC-1 or TMRE.
Materials:
-
Cells and treatment reagents as in Protocol 1.
-
JC-1 or TMRE staining solution.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
Procedure (using JC-1):
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Staining:
-
Harvest and wash the cells as described previously.
-
Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Add JC-1 staining solution to a final concentration of 1-2 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Centrifuge the cells and wash once with PBS or culture medium to remove excess dye.
-
Analysis:
-
Resuspend the cells in PBS for analysis.
-
Analyze on a flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[11] The ratio of red to green fluorescence is a measure of mitochondrial health.
-
Data Presentation
Quantitative data from flow cytometry analysis of this compound-treated cells should be summarized in tables for clear comparison.
Table 1: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 2: Cell Cycle Distribution in Cells Treated with this compound
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Table 3: Mitochondrial Membrane Potential (ΔΨm) in Cells Treated with this compound
| Treatment Group | Concentration (µM) | High ΔΨm Cells (%) (Red Fluorescence) | Low ΔΨm Cells (%) (Green Fluorescence) |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| FCCP (Positive Control) | 50 |
References
- 1. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. abpbio.com [abpbio.com]
Troubleshooting & Optimization
Sabutoclax Solubility: Technical Support Center
For researchers, scientists, and drug development professionals, achieving and maintaining the solubility of Sabutoclax is critical for reproducible and accurate experimental results. Due to its hydrophobic nature, this compound presents challenges in aqueous-based experimental systems. This technical support center provides a comprehensive guide to troubleshoot and optimize this compound solubility for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO (≥100 mg/mL), which facilitates the creation of a concentrated stock that can be diluted to a working concentration for experiments.[1][2] It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the compound's solubility.[2] While ethanol is another option, DMSO is generally preferred for achieving higher stock concentrations.[1]
Q2: My this compound is precipitating in the cell culture medium after dilution from a DMSO stock. What is causing this?
A2: Precipitation in aqueous-based culture media is the most common issue encountered with this compound.[1][3] This "crash out" phenomenon is typically caused by one or more of the following factors:
-
Low Aqueous Solubility : this compound is practically insoluble in water.[1] When the DMSO stock is diluted into the aqueous medium, the final DMSO concentration may be too low to keep the hydrophobic compound in solution.
-
High Final Concentration : The desired final concentration of this compound in your experiment may exceed its solubility limit in the final medium/buffer composition.
-
Rapid Dilution : Adding the DMSO stock directly into the full volume of media can cause localized high concentrations and rapid precipitation. A stepwise or gradual dilution is recommended to prevent this.[3][4]
-
Temperature Shock : Adding a room temperature or cold DMSO stock to warm (37°C) media can sometimes cause the compound to fall out of solution.[5]
-
Media Components : Salts, buffers, and proteins in the culture media can interact with this compound and reduce its solubility.[6][7]
Q3: What is the maximum recommended final DMSO concentration for cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1% (v/v).[1][3] It is essential to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used to deliver the compound.
Q4: How can I improve this compound solubility for in vivo animal studies?
A4: For in vivo applications, where direct DMSO injection can be toxic, co-solvent formulations are necessary. A common approach involves first dissolving this compound in a minimal amount of DMSO and then diluting it with other vehicles like Polyethylene Glycol (PEG300/PEG400) and Tween 80 before the final dilution in water or saline.[2][8] This creates a more stable formulation suitable for administration. It is recommended to prepare these formulations fresh on the day of use.[8]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 205.6 mg/mL[1] | Recommended for primary stock solutions. Use fresh, anhydrous DMSO.[2] |
| Ethanol | ≥ 98.2 mg/mL[1] | May require sonication to achieve maximum solubility.[1] |
| Water | Insoluble[1] | Not suitable as a primary solvent. |
| PEG300/Tween 80 | Used as co-solvents[2][8] | Part of formulations for in vivo use to improve bioavailability. |
Table 2: this compound Inhibitory Concentrations (IC₅₀)
| Target Protein | IC₅₀ Value (μM) |
| Mcl-1 | 0.20[1][2][9] |
| Bcl-xL | 0.31[1][2][9] |
| Bcl-2 | 0.32[1][2][9] |
| Bfl-1 | 0.62[1][2] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing : Accurately weigh the desired amount of this compound powder (Molecular Weight: 700.78 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition : Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 7.01 mg of this compound in 1 mL of DMSO.
-
Dissolution : Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution.[10]
-
Inspection : Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Storage : Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[8]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol uses a stepwise dilution method to minimize precipitation.
-
Thaw Stock : Thaw a single-use aliquot of the 10 mM this compound DMSO stock at room temperature.
-
Pre-warm Media : Warm your cell culture medium to 37°C.
-
Intermediate Dilution : Prepare an intermediate dilution of this compound in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could add 2 µL of the 10 mM stock to 198 µL of medium to create a 100 µM intermediate solution. Gently vortex or pipette to mix immediately.
-
Final Dilution : Add the required volume of the intermediate solution to the final volume of pre-warmed medium in your culture plate or tube. Mix gently but thoroughly.
-
Final DMSO Check : Always calculate the final DMSO concentration to ensure it remains below 0.5%.
-
Immediate Use : Use the final working solution immediately for your cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution into media. | 1. Final concentration is too high.2. Rapid "shock" precipitation.3. Final DMSO % is too low. | 1. Lower the final working concentration.2. Use the stepwise dilution protocol described above. Add the stock solution to the medium dropwise while gently vortexing.[4]3. Prepare a higher concentration stock to minimize the dilution factor, but always keep the final DMSO concentration below cytotoxic levels (e.g., <0.5%). |
| Precipitate forms over time during incubation. | 1. Compound instability in media.2. Interaction with media components (salts, proteins). | 1. Prepare fresh working solutions immediately before each experiment.2. Test solubility in different types of media. Sometimes reducing serum concentration (if experimentally viable) can help. |
| Inconsistent experimental results. | 1. Degradation of stock solution.2. Inaccurate stock concentration.3. Aggregation of the compound. | 1. Avoid repeated freeze-thaw cycles by using single-use aliquots.[4][8]2. Ensure the compound is fully dissolved in the stock solution.3. Compound aggregation can lead to non-specific activity.[11] Ensure proper dissolution and consider including a non-ionic detergent like 0.01% Triton X-100 in biochemical assays (if compatible) to mitigate aggregation. |
Visual Guides and Workflows
This compound Mechanism of Action
This compound is a pan-Bcl-2 family inhibitor that targets multiple anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, Bfl-1).[2][12] By inhibiting these proteins, this compound prevents them from sequestering pro-apoptotic proteins like Bax and Bak. This allows Bax/Bak to oligomerize at the mitochondrial outer membrane, leading to membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[13][14]
Experimental Workflow for Preparing Working Solutions
Following a structured workflow is the best way to prevent precipitation of this compound in your experimental medium.
Troubleshooting Logic for Precipitation Issues
If you observe a precipitate, use this decision tree to identify and solve the problem.
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sabutoclax Off-Target Effects
Welcome to the technical support center for researchers using Sabutoclax. This guide provides answers to frequently asked questions and detailed troubleshooting protocols related to potential off-target effects of this compound in cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary on-target and potential off-target effects of this compound?
A1: this compound is a pan-Bcl-2 family inhibitor, meaning its primary on-target effect is to simultaneously block the anti-apoptotic proteins Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1][2][3] This action is designed to reactivate the intrinsic mitochondrial apoptosis pathway.[1]
However, researchers have observed several effects that may be considered off-target or independent of its canonical role in inducing apoptosis. These include:
-
Mitochondrial Fragmentation: this compound can induce rapid and extensive fragmentation of the mitochondrial network. This event often occurs upstream of or independently from canonical apoptosis markers like BAX/BAK activation, loss of mitochondrial membrane potential, and cytochrome c release.[4][5]
-
Induction of Autophagy: In some cell lines, such as oral squamous cell carcinoma, this compound has been shown to induce autophagy, which may contribute to its cytotoxic effects.[6]
-
Downregulation of IL-6/STAT3 Signaling: In chemoresistant breast cancer models, this compound has been found to eliminate cancer stem cells by inhibiting the IL-6/STAT3 signaling pathway.[1][7][8]
-
Accumulation of Reactive Oxygen Species (ROS): The mitochondrial fragmentation induced by this compound is associated with a significant increase in ROS, without a corresponding depletion of cellular ATP.[4][5]
Q2: My cells show significant mitochondrial fragmentation but are not yet positive for Annexin V. Is this an expected off-target effect?
A2: Yes, this is an expected observation and a key reported off-target or Bcl-2-independent effect of this compound. Studies have shown that this compound induces profound mitochondrial fragmentation that precedes the classical hallmarks of apoptosis.[4][5]
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment. You should observe mitochondrial fragmentation at earlier time points (e.g., 2-4 hours) and phosphatidylserine (PS) externalization (Annexin V staining) at later time points (e.g., 8-24 hours).[4][9]
-
Use BAX/BAK Deficient Cells: To confirm this effect is apoptosis-independent, treat BAX/BAK double knockout (DKO) mouse embryonic fibroblasts (MEFs) with this compound. You should still observe mitochondrial fragmentation in these cells, even though they are resistant to intrinsic apoptosis.[4][9]
-
Mechanism Check: This fragmentation appears to be independent of DRP1-mediated fission but is associated with the loss of optic atrophy 1 (OPA1), suggesting an impairment of mitochondrial fusion.[4][5]
Q3: I am observing increased autophagy in my cells after this compound treatment. Is this a known phenomenon?
A3: Yes, this compound has been reported to induce autophagy in certain cancer cell lines, where it may contribute to cell death.[6] The relationship between Bcl-2 family inhibition and autophagy is complex; while Bcl-2 proteins can inhibit autophagy by binding to Beclin 1, the impact of Bcl-2 inhibitors can be cell-context dependent.[10][11]
Troubleshooting Steps:
-
Confirm Autophagy: Validate the autophagic response by measuring autophagic flux. This involves monitoring the conversion of LC3-I to LC3-II via Western blot in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine). An increase in LC3-II accumulation in the presence of the inhibitor confirms an increase in flux.[12]
-
Visualize Autophagosomes: Transfect cells with a GFP-LC3 or tandem mRFP-GFP-LC3 plasmid. An increase in the number of fluorescent LC3 puncta per cell upon this compound treatment is indicative of autophagosome formation.[13][14]
-
Functional Significance: To determine if the observed autophagy is pro-survival or pro-death, co-treat cells with this compound and an autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine). If co-treatment rescues cells from death, autophagy is contributing to cytotoxicity. If co-treatment enhances cell death, autophagy is acting as a survival mechanism.[6]
Q4: this compound appears to be selectively eliminating the cancer stem cell (CSC) population in my culture. What is the reported mechanism for this?
A4: This is a significant reported effect of this compound, particularly in chemoresistant breast cancer cells. The mechanism is the downregulation of the IL-6/STAT3 signaling pathway .[1][7] This pathway is crucial for the maintenance and survival of cancer stem cells. By inhibiting this pathway, this compound effectively reduces the CSC subpopulation and can overcome certain forms of drug resistance.[7][8][15]
Troubleshooting Steps:
-
Verify STAT3 Inhibition: Check the phosphorylation status of STAT3 at Tyr705 (p-STAT3) via Western blot. Treatment with this compound should lead to a decrease in p-STAT3 levels in responsive cell lines.[1]
-
Assess CSC Markers: Use flow cytometry to quantify the population of cells expressing CSC markers (e.g., CD44+/CD24-) or perform sphere formation assays. You should see a reduction in both after this compound treatment.[7]
-
Rescue Experiment: To confirm the role of the IL-6/STAT3 pathway, try to rescue the effect by adding exogenous IL-6 to the culture medium. This may partially restore STAT3 activation and the CSC population.[1]
Data Presentation
Table 1: Pan-Inhibitory Profile of this compound
This table summarizes the inhibitory concentrations (IC₅₀) of this compound against key anti-apoptotic Bcl-2 family proteins.
| Target Protein | IC₅₀ (μM) |
| Mcl-1 | 0.20 |
| Bcl-xL | 0.31 |
| Bcl-2 | 0.32 |
| Bfl-1 | 0.62 |
(Data sourced from literature[2])
Table 2: Summary of On-Target and Off-Target Effects of this compound
| Effect Observed | Cell Lines | Concentrations Used | On-Target/Off-Target Classification |
| Apoptosis Induction | Prostate (PC3), Lung (H460), Breast Cancer (MCF-7/ADR, BT-474/ADR), NSCLC (H23) | 0.1 - 10 µM | On-Target (BAX/BAK-dependent)[2][4] |
| Mitochondrial Fragmentation | NSCLC (H23), MEFs (WT and BAX/BAK DKO) | ~10 µM | Off-Target (Apoptosis-independent)[4][9] |
| Autophagy Induction | Oral Squamous Cell Carcinoma (H357) | 1 - 5 µM | Off-Target / Context-Dependent[6] |
| Inhibition of IL-6/STAT3 Pathway | Chemoresistant Breast Cancer Cells | Not specified | Off-Target [1][7] |
| ROS Accumulation | NSCLC (H23) | ~10 µM | Off-Target (Consequence of fragmentation)[4][5] |
Experimental Protocols
Protocol 1: Assessing Apoptosis via Annexin V & Propidium Iodide (PI) Staining
This method distinguishes between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[16]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line by treating with this compound for the desired time and concentration. Include an untreated control.
-
Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately (within 1 hour) by flow cytometry.[17]
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm) using TMRE
Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence indicates mitochondrial depolarization.[18]
Materials:
-
TMRE dye (stock solution in DMSO)
-
Complete cell culture medium
-
FCCP (a mitochondrial uncoupler, for positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Treat cells with this compound for the desired time. Include an untreated control and a positive control treated with 10-20 µM FCCP for 10-20 minutes.[19]
-
Prepare a fresh TMRE working solution (e.g., 200-500 nM) in pre-warmed complete medium.
-
Remove the treatment medium from the cells.
-
Add the TMRE working solution and incubate for 20-30 minutes at 37°C, protected from light.[18][20]
-
Gently wash the cells twice with pre-warmed PBS or assay buffer.[20][21]
-
Add 100 µL of assay buffer back to each well.
-
Immediately measure the fluorescence using a fluorescence microscope (TRITC/RFP filter set) or a plate reader (Ex/Em = ~549/575 nm).[19]
Protocol 3: Detecting Autophagy via LC3 Puncta Formation
This method uses fluorescence microscopy to visualize the relocalization of LC3 from a diffuse cytoplasmic pattern to distinct puncta, representing autophagosomes.[14]
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Culture-grade glass coverslips or imaging plates
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ) for flux measurements
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells onto coverslips or imaging plates.
-
Treat cells with this compound. To measure autophagic flux, include a condition where cells are co-treated with this compound and a lysosomal inhibitor (e.g., 100 nM BafA1) for the last 2-4 hours of the experiment.[12]
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS. Mount the coverslips onto slides with mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
Quantify the results by counting the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation. A further accumulation of puncta in the presence of BafA1/CQ compared to this compound alone indicates active autophagic flux.
Visualizations
Caption: this compound's dual impact on apoptosis and mitochondria.
Caption: Experimental workflow to investigate off-target effects.
Caption: this compound influence on STAT3 and Autophagy pathways.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The role of Bcl‑2 in controlling the transition between autophagy and apoptosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteolysis.jp [proteolysis.jp]
- 13. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-6/JAK/STAT3 Signaling in Breast Cancer Metastasis: Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Sabutoclax Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Sabutoclax concentration for cytotoxicity experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening, a broad concentration range is recommended to determine the effective dose for your specific cell line. A common starting point is a serial dilution from 10 µM down to 0.001 µM.[1] Published studies have shown EC50 values for this compound to be as low as 0.049 µM in lymphoma cell lines and up to 0.56 µM in lung cancer cell lines, indicating that the optimal concentration is cell-line dependent.[2][3]
Q2: How should I prepare a this compound stock solution?
A2: this compound is insoluble in water but highly soluble in organic solvents.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.[3] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells, typically below 0.5%.[4]
Q3: For how long should I expose my cells to this compound?
A3: The optimal incubation time is dependent on the cell line's doubling time and the specific experimental goals. A common starting point for cytotoxicity assays is a 72-hour incubation period.[1] However, effects on apoptosis can be observed as early as 24 to 48 hours.[5] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your assay.[6]
Q4: What are the essential controls to include in my experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells incubated in culture medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound. This control is crucial for assessing any cytotoxic effects of the solvent itself.[4]
-
Positive Control: A known cytotoxic agent to confirm that the assay is performing as expected and that the cells are responsive to apoptotic stimuli.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Pipette carefully and mix the cell suspension between plating each replicate. |
| "Edge effect" in 96-well plates. | To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[7] | |
| Compound precipitation upon dilution. | Visually inspect for precipitate after diluting the DMSO stock into aqueous media. Reduce the final concentration or prepare an intermediate dilution in a co-solvent like PEG300 if necessary.[3][8] | |
| Lower than expected cytotoxicity | Sub-optimal incubation time. | Perform a time-course experiment to identify the optimal duration of exposure for your cell line.[6] |
| Cell line resistance. | The expression levels of Bcl-2 family proteins can vary significantly between cell lines, influencing sensitivity to this compound.[9] Consider using a panel of cell lines with known Bcl-2 family expression profiles. | |
| Incorrect assay choice. | The mechanism of cell death induced by this compound is primarily apoptosis.[2] Ensure your chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo) is suitable for detecting changes in cell viability due to apoptosis.[10] | |
| Higher than expected cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.5%.[4] Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line. |
| Contamination. | Regularly check cell cultures for any signs of bacterial or fungal contamination. |
Quantitative Data Summary
Table 1: IC50 and EC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50/EC50 (µM) | Reference |
| PC3 | Prostate Cancer | ATP-LITE | 3 days | 0.13 | [2][3] |
| H460 | Lung Cancer | ATP-LITE | 3 days | 0.56 | [2][3] |
| BP3 | B-cell Lymphoma | Not Specified | 1-2 days | 0.049 | [11] |
| H357 | Oral Squamous Cell Carcinoma | Trypan Blue | 48 hours | ~2.5 | [12] |
| FaDU | Pharyngeal Squamous Cell Carcinoma | MTT | 48 hours | ~5 | [12] |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
General Protocol for Determining this compound Cytotoxicity using an MTT Assay
This protocol provides a general framework. Optimization of cell density, compound concentrations, and incubation times is crucial for each specific cell line and experimental setup.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins.
Caption: Workflow for a typical cytotoxicity experiment.
Caption: A logical approach to troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sabutoclax Resistance in Cancer Cells
Welcome to the technical support center for Sabutoclax, a pan-Bcl-2 family inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental challenges and understanding resistance mechanisms related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BI-97C1) is a potent, optically pure derivative of apogossypol. It functions as a pan-Bcl-2 family inhibitor, targeting the anti-apoptotic proteins Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 with high affinity.[1][2] By binding to these proteins, this compound displaces pro-apoptotic "BH3-only" proteins, leading to the activation of Bax and Bak. This, in turn, induces the intrinsic (or mitochondrial) pathway of apoptosis, ultimately causing cancer cell death.[1][3]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential resistance mechanisms?
Resistance to this compound, and other Bcl-2 family inhibitors, can be multifactorial:
-
Upregulation of Anti-Apoptotic Proteins: The most common mechanism of resistance is the overexpression of other anti-apoptotic Bcl-2 family members that are not sufficiently inhibited by the drug at the concentrations used. For instance, high levels of Mcl-1 or Bcl-xL can sequester pro-apoptotic proteins, preventing apoptosis.[4]
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways like PI3K/Akt/mTOR and IL-6/JAK/STAT3 can promote the expression of anti-apoptotic proteins and confer resistance.[4][5][6] this compound has been shown to overcome resistance in some breast cancer models by downregulating these pathways.[4][5][6]
-
Mutations in Bcl-2 Family Proteins: Although less common, mutations in the BH3-binding groove of anti-apoptotic proteins can reduce the binding affinity of this compound.
-
Loss of Pro-Apoptotic Effectors: Cancer cells lacking essential pro-apoptotic proteins like Bax and Bak will be inherently resistant to this compound, as its mechanism of action is dependent on these proteins.[2]
Q3: Can this compound overcome resistance to other chemotherapeutic agents?
Yes, studies have shown that this compound can re-sensitize chemoresistant cancer cells to conventional chemotherapies.[4][5] By blocking the anti-apoptotic machinery that is often upregulated in drug-resistant tumors, this compound can lower the threshold for apoptosis induction by other agents. Strong synergistic effects have been observed when this compound is combined with chemotherapeutic agents in chemoresistant breast cancer cells.[4][5]
Q4: Are there any known off-target effects of this compound?
While this compound is a potent inhibitor of the Bcl-2 family, like many small molecule inhibitors, the possibility of off-target effects should be considered, especially at higher concentrations. Some studies on related pan-Bcl-2 inhibitors have noted toxicities that led to the discontinuation of their development. However, this compound has been shown to have little apoptotic effect on benign prostate tissue in mouse models, suggesting some level of tumor selectivity.[4] As with any inhibitor, it is crucial to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.
Issue 1: No or Low Apoptosis Detected by Annexin V/PI Staining
| Possible Cause | Suggested Solution |
| Cell line is inherently resistant. | - Confirm the expression profile of Bcl-2 family proteins in your cell line by Western blot. High levels of Mcl-1 or Bcl-xL may confer resistance.- Consider using a combination therapy approach. This compound has shown synergy with other agents.[4][5]- Test a panel of cell lines with varying Bcl-2 family expression to identify a sensitive control. |
| Incorrect drug concentration. | - Perform a dose-response curve to determine the optimal IC50 for your cell line. Recommended starting concentrations for in vitro studies range from 0.01 µM to 10 µM.[1][3]- Ensure proper dissolution and storage of this compound to maintain its activity. |
| Suboptimal incubation time. | - Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak of apoptotic activity. Apoptosis is a dynamic process, and the optimal time point can vary between cell lines. |
| Issues with apoptosis assay. | - Ensure that your Annexin V/PI staining protocol is optimized. Include positive and negative controls to validate the assay.- Check the health of your cells before treatment; unhealthy cells may show higher background apoptosis. |
Issue 2: Unexpected Increase in Mcl-1 Protein Levels After this compound Treatment
| Possible Cause | Suggested Solution |
| Paradoxical stabilization of Mcl-1. | - This phenomenon has been observed with some Mcl-1 inhibitors.[7] Binding of the inhibitor can sometimes protect the protein from degradation, leading to its accumulation. This can be a marker of target engagement.- Despite the increase in total Mcl-1, this compound should still be inhibiting its function by preventing it from binding to pro-apoptotic proteins. Co-immunoprecipitation experiments can be performed to verify this.- Assess downstream markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to determine if the apoptotic pathway is still being activated. |
| Compensatory upregulation. | - The cell may be transcriptionally upregulating Mcl-1 as a survival response to the inhibition of other Bcl-2 family members. Perform qPCR to assess Mcl-1 mRNA levels.- This compensatory upregulation is a hallmark of developing resistance. Consider combination therapies to target this escape mechanism. |
Issue 3: Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Possible Cause | Suggested Solution |
| Compound precipitation. | - this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Visually inspect for precipitates in the wells. |
| Assay interference. | - Run a cell-free control with this compound and your viability assay reagent to check for any direct chemical interactions that may affect the readout. |
| Cytostatic vs. Cytotoxic Effect. | - A decrease in metabolic activity (as measured by MTT) may reflect a reduction in cell proliferation (cytostatic effect) rather than cell death (cytotoxic effect).- Complement your viability assay with a direct measure of cell death, such as Annexin V/PI staining or a trypan blue exclusion assay. |
| Edge effects in multi-well plates. | - To minimize evaporation from the outer wells of your plate, which can concentrate the drug and affect cell growth, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound Against Bcl-2 Family Proteins
| Target Protein | IC50 (µM) |
| Mcl-1 | 0.20[2] |
| Bcl-xL | 0.31[1][2] |
| Bcl-2 | 0.32[1][2] |
| Bfl-1 | 0.62[2] |
Table 2: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| PC-3 | Prostate Cancer | 0.13[2] |
| H460 | Lung Cancer | 0.56[2] |
| BP3 | Lymphoma | 0.049[2] |
| H460 | Lung Cancer | 0.78[2] |
| PC-3 | Prostate Cancer | 4.64[2] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentration of this compound for the optimal time determined previously. Include an untreated control.
-
Harvest the cells, including any floating cells in the supernatant, by gentle centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
3. Western Blot Analysis of Bcl-2 Family Proteins
This protocol is for assessing the expression levels of pro- and anti-apoptotic proteins following this compound treatment.
-
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and harvest them at the desired time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.
-
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Sabutoclax stability in DMSO and culture media
Welcome to the technical support center for Sabutoclax. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and what are the suggested storage conditions for the stock solution?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO). For optimal stability, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. Use fresh, high-quality DMSO to avoid solubility issues, as hygroscopic DMSO can negatively impact dissolution.[1][2]
Q2: How stable is this compound in the DMSO stock solution under different storage conditions?
A2: The stability of this compound in DMSO is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 month[3] |
| -80°C | 6 months[3] |
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media at 37°C over extended periods (e.g., 24, 48, 72 hours). The stability of small molecule inhibitors in aqueous media can be influenced by factors such as pH, temperature, and the presence of media components. For long-term experiments, it is crucial to assess the stability of this compound under your specific experimental conditions. A detailed protocol for this assessment is provided in the "Experimental Protocols" section.
Q4: How can I avoid precipitation of this compound when diluting it in aqueous culture media?
A4: this compound is insoluble in water.[1] To avoid precipitation when preparing working solutions in cell culture media, it is recommended to first make intermediate dilutions of the DMSO stock solution in DMSO before adding it to the aqueous medium.[4] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no induction of apoptosis in a sensitive cell line | Compound Inactivity: Incorrect storage or handling of this compound. | Store stock solutions at -20°C or -80°C as recommended and prepare fresh dilutions in culture medium for each experiment. |
| Suboptimal Concentration or Incubation Time: Insufficient drug concentration or duration of treatment to induce apoptosis. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| Variability between replicate experiments | Inconsistent handling and storage of this compound solutions. | Ensure all stock and working solutions are prepared and stored consistently. Use calibrated pipettes for accurate dilutions. |
| Precipitation of this compound in aqueous media. | Observe the media for any signs of precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration. | |
| Unexpectedly high cell viability or a paradoxical increase in viability at certain concentrations. | Compound precipitation at high concentrations. | Visually inspect wells for precipitates. Prepare fresh drug dilutions. |
| Assay interference. | Run a control plate with this compound in cell-free media to check for direct effects on the assay reagents. | |
| Induction of a cytostatic, not cytotoxic, effect. | Complement viability assays with cell counting or proliferation assays to distinguish between cell death and growth arrest. | |
| Resistance to this compound-induced apoptosis. | High expression of other anti-apoptotic Bcl-2 family members. | As this compound is a pan-Bcl-2 inhibitor, this is less likely to be the primary resistance mechanism compared to more selective inhibitors. However, very high expression levels of one member might still confer some resistance. |
| Low or absent expression of pro-apoptotic effector proteins BAX and BAK. | Confirm the expression of BAX and BAK in your cell line. Cells lacking both are resistant to apoptosis induction via the mitochondrial pathway.[5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Formic acid
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column
2. Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in the desired cell culture medium (with and without 10% FBS) to a final working concentration (e.g., 10 µM).
-
-
Incubation:
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Preparation:
-
At each designated time point, take a tube and immediately add an equal volume of cold ACN to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a C18 reverse-phase column.
-
Use a suitable gradient elution method with mobile phases such as water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).
-
Monitor the elution of this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
This compound Mechanism of Action
Caption: this compound signaling pathway.
Experimental Workflow for Assessing this compound Stability
References
Sabutoclax Animal Studies: Technical Support Center
Welcome to the technical support center for researchers utilizing Sabutoclax (BI-97C1) in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate and mitigate potential toxicities, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, pan-active inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. It targets Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 with high affinity, thereby promoting apoptosis in cancer cells that rely on these proteins for survival.[1][2][3] By neutralizing these pro-survival proteins, this compound allows the pro-apoptotic proteins Bax and Bak to induce mitochondrial outer membrane permeabilization and subsequent cell death.[4]
Q2: What are the most likely on-target toxicities to expect in animal studies with this compound?
The primary on-target toxicity associated with pan-Bcl-2 inhibitors that also target Bcl-xL is thrombocytopenia (a decrease in platelet count).[5][6] Platelets rely on Bcl-xL for their survival, and its inhibition can lead to their premature apoptosis and removal from circulation.[6][7] Researchers should establish a baseline platelet count before commencing treatment and monitor this parameter regularly throughout the study.
Another potential on-target effect to be aware of is the induction of mitochondrial fragmentation . Studies have shown that this compound can cause mitochondrial fragmentation independent of apoptosis, which may contribute to off-target effects in certain cell types.[4]
Q3: Are there any known off-target toxicities of this compound?
While specific off-target toxicity studies for this compound are not extensively published in the public domain, it is important to note that gossypol, the compound from which this compound is derived, has been associated with various off-target effects.[8] However, this compound is an optically pure derivative designed for improved efficacy and specificity.[4] As with any investigational compound, careful monitoring for unexpected clinical signs in treated animals is crucial.
Q4: What are some recommended starting doses and administration routes for this compound in mice?
Based on published preclinical efficacy studies, this compound has been administered to mice via intraperitoneal (i.p.) injection at doses ranging from 1 to 5 mg/kg, typically administered every other day.[3][9] The optimal dose and schedule will depend on the specific tumor model and the experimental goals. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15-20%) or signs of distress in animals (e.g., lethargy, ruffled fur). | Drug-related toxicity. | - Immediately reduce the dose or frequency of this compound administration.- Euthanize animals that meet humane endpoint criteria.- Perform a full necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.- Consider reformulating the vehicle, as some solvents can cause irritation and distress. |
| Unexpected animal deaths, particularly at higher doses. | Acute toxicity. | - Conduct a formal dose range-finding study to establish the MTD.- Review the formulation and administration procedure to rule out errors.- Collect blood and tissues for toxicological analysis. |
| Hemorrhage or petechiae (small red or purple spots on the skin). | Severe thrombocytopenia. | - Immediately cease this compound administration.- Perform a complete blood count (CBC) to quantify platelet levels.- Consider platelet transfusions if clinically warranted and feasible within the study design.- In future studies, implement regular platelet monitoring and consider dose adjustments based on platelet counts. |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | - Improper drug formulation or administration.- Variability in tumor engraftment or growth kinetics.- Development of resistance. | - Ensure proper solubilization and consistent administration of this compound.- Increase the number of animals per group to account for biological variability.- Analyze tumors for expression levels of Bcl-2 family proteins at the end of the study. |
Experimental Protocols
Protocol 1: Assessment of Thrombocytopenia
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a small volume of blood (e.g., 20-50 µL) from each animal via a standard method (e.g., saphenous vein, tail vein).
-
Blood Sample Analysis: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the baseline platelet count.
-
Treatment and Monitoring: Administer this compound according to the planned dosing schedule. Collect blood samples at regular intervals (e.g., once or twice weekly) and 24-48 hours after the final dose.
-
Data Analysis: Compare the on-treatment and post-treatment platelet counts to the baseline values for each animal. A significant decrease in platelet count is indicative of thrombocytopenia.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Experimental Workflow for Monitoring Thrombocytopenia
Caption: A typical workflow for monitoring platelet counts in this compound animal studies.
References
- 1. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer | MDPI [mdpi.com]
- 2. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL-2 is dispensable for thrombopoiesis and platelet survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BCL-2 inhibition – stemming the tide of myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Mitochondrial Fragmentation with Sabutoclax
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting mitochondrial fragmentation induced by Sabutoclax. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BI-97C1) is a potent, optically pure derivative of apogossypol that acts as a pan-Bcl-2 family inhibitor.[1][2] It targets multiple anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, with IC50 values in the sub-micromolar range.[3] By inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins, leading to the induction of the intrinsic apoptotic pathway.[2][4]
Q2: How does this compound induce mitochondrial fragmentation?
A2: this compound induces mitochondrial fragmentation through a mechanism that is distinct from the classical apoptotic pathway. It causes a time-dependent loss of Optic Atrophy 1 (OPA1), a key protein involved in mitochondrial inner membrane fusion.[1][5] This impairment of mitochondrial fusion leads to a shift in the balance towards fission, resulting in a fragmented mitochondrial network.[1][5]
Q3: Is the mitochondrial fragmentation observed with this compound a direct consequence of apoptosis?
A3: No, a critical finding is that this compound-induced mitochondrial fragmentation occurs upstream of or independently of the core apoptotic machinery.[1][5][6] This fragmentation is observed to happen rapidly and precedes other hallmarks of apoptosis, such as the loss of mitochondrial membrane potential and the release of cytochrome c.[1][5] Furthermore, the fragmentation occurs independently of Drp1-mediated fission and is not reliant on the pro-apoptotic proteins BAX and BAK.[1][5][6]
Q4: What are the key morphological features of this compound-induced mitochondrial fragmentation?
A4: In healthy cells, mitochondria typically form a tubular and interconnected network. Following treatment with this compound, this network breaks down into numerous small, punctate, and spherical mitochondria.[1][6] This change can be visualized using fluorescence microscopy.
Q5: How can I quantify the degree of mitochondrial fragmentation in my experiments?
A5: Mitochondrial fragmentation can be quantified using various image analysis software packages such as ImageJ (with plugins like MiNA or Mitochondria Analyzer) or commercial software.[7][8] Key parameters to measure include:
-
Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. A lower aspect ratio indicates a more fragmented state.[7][9]
-
Form Factor: A measure of the complexity and branching of mitochondria. A value closer to 1 indicates a more circular, fragmented mitochondrion.[7][9]
-
Mitochondrial Count and Area: An increase in the number of individual mitochondria and a decrease in their average area are indicative of fragmentation.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Mitochondria appear fragmented in my untreated control cells. | 1. Cell Culture Stress: Over-confluence, nutrient deprivation, or contamination can induce mitochondrial stress and fragmentation. 2. Phototoxicity: Excessive exposure to excitation light during fluorescence imaging can damage mitochondria. 3. Fixation Artifacts: Improper fixation methods can alter mitochondrial morphology. | 1. Optimize Cell Culture Conditions: Ensure cells are healthy and sub-confluent. Use fresh media and screen for contamination. 2. Minimize Phototoxicity: Reduce laser power and exposure time. Use a spinning-disk confocal microscope if available for gentler imaging. 3. Optimize Fixation: For live-cell imaging, observe mitochondria in real-time. If fixation is necessary, use pre-warmed fixatives and consider testing different protocols (e.g., paraformaldehyde vs. methanol) to find the one that best preserves mitochondrial structure. |
| I am not observing significant mitochondrial fragmentation after this compound treatment. | 1. Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient Incubation Time: The duration of treatment may not be long enough to induce fragmentation. 3. Cell Line Resistance: Some cell lines may be less sensitive to this compound. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 1 µM to 20 µM) to determine the optimal dose for your cell line. 2. Conduct a Time-Course Experiment: Observe mitochondrial morphology at different time points (e.g., 1, 2, 4, 8, and 24 hours) after this compound addition. 3. Confirm Target Engagement: If possible, perform a western blot to confirm the inhibition of Bcl-2 family proteins or the degradation of OPA1. |
| How can I be sure the observed fragmentation is due to this compound and not apoptosis? | 1. Timing of Fragmentation: this compound-induced fragmentation is an early event, preceding apoptotic markers.[1][5] 2. Apoptotic Markers: Apoptosis is characterized by caspase activation, cytochrome c release, and nuclear condensation. | 1. Time-Course Analysis: Co-stain for mitochondrial morphology and an early apoptotic marker (e.g., activated caspase-3) at various time points. You should observe fragmentation before significant apoptosis. 2. Use Apoptosis Inhibitors: Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK). This compound-induced fragmentation should still occur, while apoptosis-dependent fragmentation will be blocked. |
| My western blot for OPA1 is not showing clear bands or expected changes. | 1. Poor Antibody Quality: The OPA1 antibody may not be specific or sensitive enough. 2. Incorrect Gel/Blotting Conditions: OPA1 exists as multiple isoforms (long and short forms), and their resolution requires optimized gel electrophoresis conditions.[12][13] | 1. Validate Your Antibody: Use a positive control (e.g., lysate from cells known to express OPA1) and a negative control. 2. Optimize Western Blot Protocol: Use a lower percentage acrylamide gel (e.g., 6-8%) to better separate the high molecular weight OPA1 isoforms. Ensure complete protein transfer. Refer to specialized protocols for OPA1 western blotting.[12][14][15] |
Data Presentation
This compound Inhibitory Activity
| Target Protein | IC50 (µM) |
| Mcl-1 | 0.20 |
| Bcl-xL | 0.31 |
| Bcl-2 | 0.32 |
| Bfl-1 | 0.62 |
Source: Data compiled from publicly available information.[3]
Time-Course of this compound-Induced Mitochondrial Fragmentation in H23 Cells
| Treatment Time | Percentage of Cells with Fragmented Mitochondria (Approximate) |
| 0 hours (Control) | < 10% |
| 2 hours | ~50% |
| 4 hours | > 80% |
| 8 hours | > 90% |
Data is estimated from qualitative descriptions and images in Varadarajan et al., 2013, for H23 cells treated with 10 µM this compound (BI97C1).[1]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology by Fluorescence Microscopy
1. Cell Culture and Treatment: a. Plate cells on glass-bottom dishes or coverslips suitable for microscopy. b. Allow cells to adhere and reach 70-80% confluency. c. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Mitochondrial Staining (Live-Cell Imaging): a. Prepare a working solution of a mitochondrial-specific fluorescent dye (e.g., 100-200 nM MitoTracker™ Red CMXRos or MitoTracker™ Green FM) in pre-warmed cell culture medium. b. Remove the treatment medium and wash the cells once with pre-warmed PBS. c. Incubate the cells with the staining solution for 15-30 minutes at 37°C in the dark. d. Wash the cells twice with pre-warmed PBS. e. Add fresh, pre-warmed culture medium to the cells.
3. Image Acquisition: a. Use a fluorescence microscope (a confocal microscope is recommended for higher resolution) equipped with the appropriate filter sets for the chosen dye. b. Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator. c. Acquire Z-stack images to capture the entire mitochondrial network within the cells.
4. Image Analysis: a. Open the acquired images in an image analysis software (e.g., Fiji/ImageJ). b. Apply a threshold to segment the mitochondria from the background. c. Use a particle analysis plugin (e.g., Analyze Particles in ImageJ) to quantify mitochondrial parameters such as aspect ratio, form factor, and circularity.[7][9]
Protocol 2: Western Blot Analysis of OPA1
1. Cell Lysis: a. After this compound treatment, wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins on a 6-8% SDS-polyacrylamide gel to resolve the high molecular weight OPA1 isoforms. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against OPA1 overnight at 4°C. f. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Representative Result:
A time-course experiment in H23 cells treated with 10 µM this compound (BI97C1) shows a progressive loss of the long isoforms of OPA1 (L-OPA1) over 8 hours, which correlates with the increase in mitochondrial fragmentation.
(Image adapted from Varadarajan et al., 2013)[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial fragmentation.
Caption: Experimental workflow for analyzing mitochondrial fragmentation.
References
- 1. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BI97C1) and BI112D1, putative inhibitors of MCL-1, induce mitochondrial fragmentation either upstream of or independent of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial morphology, topology, and membrane interactions in skeletal muscle: a quantitative three-dimensional electron microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved quantitative approach for the assessment of mitochondrial fragmentation in chemoresistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative proteome analysis of mitochondria during anti-cancer drug-induced apoptosis – Bioscience (master) – University of Oslo [uio.no]
- 14. researchgate.net [researchgate.net]
- 15. Visualization and quantification of mitochondrial structure in the endothelium of intact arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sabutoclax Clinical Translation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the clinical translation of Sabutoclax.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BI-97C1) is a potent, pan-active inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins.[1][2] It is an optically pure derivative of apogossypol.[3] Its mechanism of action involves binding to and inhibiting multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1.[1] This inhibition disrupts the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis (programmed cell death) in cancer cells.[4]
Q2: In which cancer types has this compound shown preclinical efficacy?
Preclinical studies have demonstrated the cytotoxic activity of this compound in a variety of cancer cell lines and animal models. These include:
-
Breast Cancer: this compound has been shown to overcome drug resistance and eliminate cancer stem cells.[5][6]
-
Prostate Cancer: It has shown efficacy in both xenograft and transgenic mouse models.
-
Lung Cancer: Demonstrated potent inhibition of cell growth.[3]
-
Chronic Myeloid Leukemia (CML): this compound sensitizes dormant blast crisis CML stem cells to dasatinib.[7]
Q3: What are the potential challenges in the clinical translation of a pan-Bcl-2 inhibitor like this compound?
While pan-Bcl-2 inhibition is a promising therapeutic strategy, several challenges can hinder clinical translation. These are often related to:
-
On-target toxicity: Because Bcl-2 family proteins are also crucial for the survival of some healthy cells, pan-inhibition can lead to toxicities. For instance, inhibition of Bcl-xL is associated with thrombocytopenia (low platelet count).
-
Off-target effects: The compound may interact with other proteins in the cell, leading to unexpected side effects. The development of other pan-Bcl-2 inhibitors, such as Obatoclax, was halted due to significant toxicities likely stemming from off-target effects.[8]
-
Limited efficacy in solid tumors: While effective in hematological malignancies, the dependency of solid tumors on multiple anti-apoptotic proteins can make them less sensitive to single-agent Bcl-2 inhibition.[9]
-
Pharmacokinetic challenges: Poor solubility and bioavailability can limit the drug's effectiveness in vivo.
-
Development of resistance: Cancer cells can develop resistance to Bcl-2 inhibitors through various mechanisms, such as mutations in the Bcl-2 protein or upregulation of other survival pathways.
Troubleshooting Guides
Problem 1: Sub-optimal Apoptosis Induction in in vitro Assays
You are treating a cancer cell line with this compound but observe weaker than expected apoptosis.
Possible Causes and Troubleshooting Steps:
-
Cause 1: High expression of multiple anti-apoptotic proteins.
-
Troubleshooting:
-
Profile your cell line: Perform western blotting or qPCR to determine the expression levels of all anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bfl-1).
-
Combination therapy: If high levels of multiple anti-apoptotic proteins are present, consider combining this compound with other agents. For example, preclinical studies have shown synergistic effects when this compound is combined with chemotherapeutic agents or other targeted therapies.[6]
-
-
-
Cause 2: Low expression of pro-apoptotic effectors (Bax/Bak).
-
Troubleshooting:
-
Assess Bax/Bak levels: Use western blotting to check for the expression of Bax and Bak. Cells lacking both proteins are resistant to Bcl-2 inhibitor-induced apoptosis.
-
Choose a different cell line: If your cell line is Bax/Bak deficient, consider using a different, more appropriate model for your study.
-
-
-
Cause 3: Poor compound solubility or stability in culture media.
-
Troubleshooting:
-
Check for precipitation: Visually inspect your culture media for any signs of drug precipitation after adding this compound.
-
Optimize solvent and final concentration: this compound is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in your culture media is low (ideally ≤ 0.1%) to avoid solvent toxicity.
-
Use fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure its stability.
-
-
Problem 2: Inconsistent Results in Animal Studies
You are administering this compound to a mouse xenograft model, but the anti-tumor efficacy is variable.
Possible Causes and Troubleshooting Steps:
-
Cause 1: Poor bioavailability due to low solubility.
-
Troubleshooting:
-
Optimize formulation: For intraperitoneal (i.p.) injections, ensure this compound is properly formulated. A common formulation involves co-solvents like DMSO, PEG300/PEG400, and Tween 80.[1]
-
Consider alternative administration routes: While i.p. injection is common in preclinical models, other routes might be explored depending on the experimental goals and the drug's properties.
-
-
-
Cause 2: Off-target toxicity affecting animal health.
-
Troubleshooting:
-
Monitor animal health closely: Regularly check for signs of toxicity such as weight loss, behavioral changes, or ruffled fur.
-
Dose-escalation study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Histopathological analysis: At the end of the study, perform a histopathological analysis of major organs to identify any potential off-target toxicities.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50/EC50 (µM) |
| Bcl-2 | Binding Assay | 0.32[1][3][10] |
| Bcl-xL | Binding Assay | 0.31[1][3][10] |
| Mcl-1 | Binding Assay | 0.20[1][3][10] |
| Bfl-1 | Binding Assay | 0.62[1][3][10] |
| Human Prostate Cancer Cells | Cell Growth | 0.13[3] |
| Human Lung Cancer Cells | Cell Growth | 0.56[3] |
| Human Lymphoma Cells | Cell Growth | 0.049[3] |
Experimental Protocols
Protocol 1: Western Blot for Bcl-2 Family Protein Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bfl-1, Bax, and Bak overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for sub-optimal apoptosis.
Caption: Troubleshooting workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. | BioWorld [bioworld.com]
- 6. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Poor Membrane Permeability of Bcl-2 Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bcl-2 inhibitors. The focus is on addressing challenges related to poor cell membrane permeability, a common hurdle that can lead to discrepancies between in-vitro binding assays and cell-based functional outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many potent Bcl-2 inhibitors exhibit poor membrane permeability?
Bcl-2 inhibitors, particularly BH3 mimetics like Venetoclax and Navitoclax, are designed to bind to a large, hydrophobic groove on the Bcl-2 protein. This requires them to have a relatively high molecular weight and a large, complex structure. These "beyond the rule of five" properties, including a large polar surface area and low aqueous solubility, are primary contributors to their poor passive diffusion across the lipid bilayer of the cell membrane.
Q2: What are the downstream consequences of poor permeability in my experiments?
Q3: What are the main strategies to overcome poor permeability of Bcl-2 inhibitors?
There are several established strategies, each with its own advantages and considerations:
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion within the body to release the active compound. This approach can improve solubility and permeability.[1][2] For example, a phosphate prodrug of venetoclax was developed to enhance aqueous solubility.[3]
-
Nanoformulations: Encapsulating the inhibitor within nanoparticles, such as lipid-based nanoparticles or polymers like PLGA, can protect the drug, improve its solubility, and facilitate cellular uptake.[4][5][6] These nanoparticles can be further modified with targeting ligands to increase accumulation in cancer cells.[7][8]
-
Permeation Enhancers: Co-administration of the inhibitor with chemical permeation enhancers (CPEs) can transiently disrupt the cell membrane, allowing for increased drug entry.[9] However, this approach must be carefully optimized to avoid cytotoxicity.
-
Structure-Activity Relationship (SAR) Modification: During the drug design phase, medicinal chemists can attempt to modify the inhibitor's structure to improve its physicochemical properties without sacrificing binding affinity. This is often a challenging balance to strike.
Section 2: Troubleshooting Guide
Q1: My Bcl-2 inhibitor shows potent, sub-nanomolar binding in a cell-free assay but has a micromolar IC50 value in my cell-based apoptosis assay. What should I investigate first?
This is a classic sign of a permeability issue. Before exploring other causes, you should confirm that the compound is struggling to enter the cells.
Recommended Troubleshooting Workflow:
Q2: I've encapsulated my inhibitor in a nanoparticle formulation, but I'm not seeing a significant improvement in efficacy. What could be wrong?
Several factors could be at play with a suboptimal nanoformulation. Consider the following:
-
Poor Encapsulation Efficiency: Was the drug successfully loaded into the nanoparticles? Quantify the encapsulation efficiency and drug loading. Low loading means you are not delivering a sufficient dose.
-
Instability: Are the nanoparticles stable in your cell culture medium? They could be aggregating or prematurely releasing the drug. Use Dynamic Light Scattering (DLS) to check for changes in particle size over time in the presence of media.
-
Inefficient Cellular Uptake: The nanoparticle formulation itself may not be efficiently internalized by your specific cell line. You can assess uptake by labeling the nanoparticles with a fluorescent dye and using flow cytometry or fluorescence microscopy.
-
Failed Drug Release: Once inside the cell, the nanoparticle must release the inhibitor. If the drug is too tightly bound or the nanoparticle is not degradable in the endolysosomal environment, the active compound will not reach the mitochondria.
Q3: I'm seeing inconsistent results in my cell viability assays. Could this be related to permeability?
Yes, inconsistent results can arise from permeability issues, especially if the compound's solubility is poor.
-
Precipitation: The inhibitor may be precipitating out of the culture medium, especially at higher concentrations or over the course of a long incubation. This leads to a lower effective concentration and high well-to-well variability. Always check the solubility of your compound in the final assay medium.
-
Serum Protein Binding: High concentrations of serum in the culture medium can lead to extensive protein binding, reducing the amount of free inhibitor available to enter the cells.[10] Try performing the assay in reduced-serum conditions to see if potency increases, which would suggest a protein binding issue.[10]
Section 3: Data Presentation & Key Resources
Table 1: Physicochemical Properties of Key Bcl-2 Family Inhibitors
The properties below help explain the inherent permeability challenges associated with this class of drugs. High molecular weight (MW) and a large topological polar surface area (TPSA) are often correlated with poor passive diffusion across cell membranes.
| Inhibitor | Target(s) | Molecular Weight ( g/mol ) | LogP (Predicted) | TPSA (Ų) | Oral Bioavailability |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | 813.4 | 5.8 | 155.2 | Poor |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | 974.6 | 6.5 | 181.5 | Orally bioavailable but limited by toxicity[11] |
| Venetoclax (ABT-199) | Bcl-2 | 868.4 | 5.6 | 181.1 | Orally bioavailable, first FDA-approved Bcl-2 inhibitor[11][12] |
Data are representative and may vary slightly based on the prediction algorithm used.
Diagrams of Key Concepts
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to predict passive membrane permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter coated with a lipid layer).
-
Test inhibitor and control compounds (high and low permeability).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dodecane or other suitable organic solvent.
-
Phospholipid (e.g., phosphatidylcholine).
-
Plate reader capable of UV-Vis absorbance measurements.
Methodology:
-
Prepare Lipid Membrane: Coat the filter of the donor plate with 5 µL of a 1% phospholipid solution in dodecane. Allow the solvent to evaporate completely.
-
Prepare Donor Solutions: Dissolve the test inhibitor and controls in PBS (often with a small percentage of DMSO) to a final concentration of ~100 µM. Add these solutions to the wells of the donor plate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with fresh PBS.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are in contact with the acceptor solution.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours, protected from light and vibration.
-
Measurement: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using established formulas that account for the concentration change, membrane area, and incubation time.
Protocol 2: Cell Viability Assay (MTS/MTT) for Efficacy Testing
This protocol assesses cell viability after treatment with a Bcl-2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., one known to be dependent on Bcl-2).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
96-well clear-bottom cell culture plates.
-
Bcl-2 inhibitor stock solution in DMSO.
-
MTS or MTT reagent.
-
Plate reader for absorbance at 490 nm (MTS) or 570 nm (MTT).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Bcl-2 inhibitor in complete medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include "vehicle only" (DMSO) and "no treatment" controls.
-
Incubation: Treat the cells for a period relevant to the mechanism of apoptosis (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Add Reagent: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours. For MTT, you must then add a solubilization buffer to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance on a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Cell Membrane Wrapped Nanoparticles for the Delivery of a Bcl-2 Inhibitor to Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. upm-inc.com [upm-inc.com]
- 7. Tumor-targeted nanoparticles improve the therapeutic index of BCL2 and MCL1 dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual inhibition of BCL2 and MCL1 using tumor targeted nanoparticles in lymphoma | VJHemOnc [vjhemonc.com]
- 9. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
Technical Support Center: Ensuring Reproducible Results with Sabutoclax
Welcome to the technical support center for Sabutoclax. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining reproducible experimental results with the pan-Bcl-2 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and curated quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BI-97C1) is a potent, optically pure derivative of apogossypol and acts as a pan-active inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] It targets multiple members, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, by binding to their BH3-binding groove.[3][4] This inhibition disrupts the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[3][5]
Q2: In which solvents should I dissolve and store this compound?
This compound is insoluble in water but has high solubility in DMSO (≥205.6 mg/mL) and ethanol (≥98.2 mg/mL with the aid of sonication).[1][4] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. To maintain compound integrity, store the solid compound at -20°C and stock solutions at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[6]
Q3: What are the known off-target effects of this compound?
As a pan-Bcl-2 inhibitor, some on-target effects in non-cancerous cells that rely on Bcl-2 family proteins for survival can be considered adverse effects in a therapeutic context. For instance, inhibition of Bcl-xL can lead to thrombocytopenia (reduced platelet count).[3][7] While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common concern for many BH3 mimetics. Some BH3 mimetics can induce the pro-apoptotic protein NOXA, which can indirectly affect multiple Bcl-2 family members.[7]
Q4: How does this compound affect signaling pathways other than the direct apoptotic pathway?
This compound has been shown to eliminate cancer stem cell (CSC) subpopulations by down-regulating the IL-6/STAT3 and PI3K/Akt signaling pathways.[8][9] This suggests that this compound's anti-cancer activity is not solely dependent on direct apoptosis induction but also involves the modulation of key cell survival and proliferation pathways.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays.
-
Potential Cause 1: Compound Precipitation.
-
Recommendation: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock in culture media, ensure thorough mixing. Visually inspect the media for any signs of precipitation. To improve solubility, consider a final DMSO concentration in your assay that does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
-
-
Potential Cause 2: Cell Line Resistance.
-
Recommendation: The sensitivity of cell lines to this compound can vary significantly. This is often due to the differential expression of Bcl-2 family proteins.[10] Cell lines with very high levels of one particular anti-apoptotic protein that is less potently inhibited by this compound, or low expression of pro-apoptotic effectors like Bax and Bak, may exhibit resistance.[10] It is advisable to perform a baseline characterization of the Bcl-2 family protein expression in your cell line of interest.
-
-
Potential Cause 3: Suboptimal Assay Duration.
-
Recommendation: The induction of apoptosis is a time-dependent process. If the incubation time is too short, the full cytotoxic effect of this compound may not be observed. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.[11]
-
Issue 2: High variability between experimental replicates.
-
Potential Cause 1: Inconsistent Plating of Cells.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the wells. Calibrate your pipettes and use consistent pipetting techniques.
-
-
Potential Cause 2: Edge Effects in Multi-well Plates.
-
Recommendation: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
-
-
Potential Cause 3: Instability of this compound in Culture Media.
Issue 3: Discrepancy between different apoptosis assays (e.g., Annexin V vs. Caspase Activity).
-
Potential Cause: Different Kinetics of Apoptotic Events.
-
Recommendation: Annexin V staining detects the externalization of phosphatidylserine, which is an early event in apoptosis. Caspase activation and DNA fragmentation occur later in the apoptotic cascade.[12] When comparing results from different assays, it is crucial to consider the kinetics of these events and perform a time-course analysis to capture the peak activity for each marker.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
| Target Protein | IC50 (µM) |
| Mcl-1 | 0.20[4] |
| Bcl-xL | 0.31[4] |
| Bcl-2 | 0.32[4] |
| Bfl-1 | 0.62[4] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines (EC50)
| Cell Line | Cancer Type | EC50 (µM) | Incubation Time |
| PC3 | Prostate Cancer | 0.13[4] | 3 days |
| H460 | Lung Cancer | 0.56[4] | 3 days |
| BP3 | B-cell Lymphoma | 0.049[4] | 1-2 days |
| M2182 | Prostate Cancer | Not specified | Not specified |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%. Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blotting for Bcl-2 Family Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bax, Bak) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. mdpi.com [mdpi.com]
- 3. Pan-Bcl-2 and Bcl-xL-Specific Inhibitors: Adverse Effects From Cancer Drug Trials Explained | Technology Networks [technologynetworks.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound (BI97C1) and BI112D1, Putative Inhibitors of MCL-1, Induce Mitochondrial Fragmentation Either Upstream of or Independent of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BCL2 inhibitors as anticancer drugs: a plethora of misleading BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors: Sabutoclax vs. Selective Agents
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein in the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancer cells. Its overexpression is linked to tumor progression and resistance to a wide range of anti-cancer therapies, making it a high-priority target in oncology drug development.[1][2] A variety of small-molecule inhibitors have been developed to target Mcl-1, ranging from broad-spectrum agents to highly selective molecules.
This guide provides an objective comparison of Sabutoclax, a pan-Bcl-2 family inhibitor, with other prominent, highly selective Mcl-1 inhibitors such as S63845, AZD5991, and AMG-176. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex pathways and workflows.
Mechanism of Action: Restoring the Apoptotic Balance
Mcl-1 inhibitors are classified as BH3 mimetics. They function by binding with high affinity to the BH3-binding groove on the Mcl-1 protein.[1] This action competitively displaces pro-apoptotic "effector" proteins like Bak and Bax, which Mcl-1 normally sequesters.[3] Once liberated, Bak and Bax oligomerize on the mitochondrial outer membrane, leading to its permeabilization. This event is a crucial point of no return, triggering the release of cytochrome c and other pro-apoptotic factors, which in turn activate the caspase cascade and execute programmed cell death (apoptosis).[1][4]
While all these inhibitors target the Bcl-2 family, their specificity differs significantly. This compound is a "pan-inhibitor," binding to multiple anti-apoptotic proteins including Mcl-1, Bcl-2, and Bcl-xL.[5][6] In contrast, agents like S63845, AZD5991, and AMG-176 were specifically designed for high-affinity, selective binding to Mcl-1, showing minimal interaction with other Bcl-2 family members.[7][8][9]
Comparative Data: Binding Affinity and Selectivity
The primary distinction between this compound and other Mcl-1 inhibitors lies in their binding profiles. This compound demonstrates broad activity across the Bcl-2 family, whereas S63845, AZD5991, and AMG-176 exhibit high selectivity for Mcl-1, a crucial factor for minimizing off-target effects.
| Inhibitor | Target | Binding Affinity (IC50 / Ki / Kd) | Selectivity Profile |
| This compound | Mcl-1 | IC50: 0.20 µM[5][6] | Pan-Inhibitor : Also inhibits Bcl-xL (IC50: 0.31 µM), Bcl-2 (IC50: 0.32 µM), and Bfl-1 (IC50: 0.62 µM)[5][6] |
| S63845 | Mcl-1 | Kd: 0.19 nM[7][10] | Highly Selective : No discernible binding to Bcl-2 or Bcl-xL[7][11] |
| AZD5991 | Mcl-1 | Ki: 0.13 - 0.20 nM[12][13] | Highly Selective : >10,000-fold lower affinity for other Bcl-2 family members[8] |
| AMG-176 | Mcl-1 | Ki: <1 nM (cell-free), 0.13 nM[14][15] | Highly Selective : Potent and selective antagonist of Mcl-1[16][17] |
Preclinical Efficacy in Cancer Models
The differing selectivity profiles of these inhibitors influence their activity across various cancer types. Selective Mcl-1 inhibitors have shown remarkable potency, particularly in hematological malignancies dependent on Mcl-1 for survival. This compound's broader activity may be advantageous in tumors that rely on multiple anti-apoptotic proteins.
| Inhibitor | Cancer Model | In Vitro Efficacy (EC50/GI50) | In Vivo Efficacy (Model) |
| This compound | Breast Cancer | Significant cytotoxicity in chemoresistant cells[18] | Reduces tumor growth (Breast cancer xenograft)[18] |
| Prostate, Lung Cancer | EC50: 0.13 µM (Prostate), 0.56 µM (Lung)[6] | Inhibits tumor growth (Prostate cancer xenograft)[19] | |
| S63845 | Multiple Myeloma | IC50 < 0.1 µM in sensitive lines[20] | Tumor volume reduction (MM & AML xenografts)[7] |
| Lymphoma, AML | Highly sensitive (IC50 < 1 µM)[7] | Cured 70% of mice (Eµ-Myc lymphoma model)[7][20] | |
| AZD5991 | AML, Multiple Myeloma | EC50: 24-33 nM in sensitive lines[8] | Complete tumor regression (MM & AML xenografts)[12][21] |
| NSCLC, Breast Cancer | Single agent activity observed[8] | Not specified | |
| AMG-176 | AML, Multiple Myeloma | Induces rapid apoptosis[16] | Robust activity, synergistic with venetoclax (AML xenografts)[9][16] |
| Chronic Lymphocytic Leukemia (CLL) | Induces cell death in primary CLL cells[17] | Not specified |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to characterize Mcl-1 inhibitors.
Protocol 1: Binding Affinity Assessment (Time-Resolved FRET)
This assay quantifies the binding affinity of an inhibitor by measuring the disruption of the Mcl-1 protein and a fluorescently-labeled peptide ligand interaction.[22]
-
Reagent Preparation : Prepare serial dilutions of the test inhibitor (e.g., this compound, S63845). Dilute recombinant His-tagged Mcl-1 protein, a fluorescently-labeled Mcl-1 peptide ligand (acceptor, e.g., FITC-BH3 peptide), and a Terbium-labeled anti-His antibody (donor) in the appropriate assay buffer.[22]
-
Assay Plate Setup : In a 384-well plate, add the diluted donor (anti-His-Tb) and acceptor (FITC-peptide) to all wells. Add the serially diluted test inhibitor to experimental wells. Use assay buffer alone for negative controls and the labeled peptide without inhibitor for positive controls.[22]
-
Reaction : Initiate the binding reaction by adding the diluted Mcl-1 protein to all wells.
-
Incubation : Incubate the plate at room temperature for 1-2 hours to allow the reaction to reach equilibrium.[22]
-
Data Acquisition : Read the plate using a microplate reader capable of TR-FRET, measuring emissions at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Analysis : Calculate the ratio of acceptor to donor fluorescence. The inhibitor concentration that causes a 50% reduction in the FRET signal is determined as the IC50 value, from which Ki can be calculated.
Protocol 2: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[4][23]
-
Cell Seeding : Seed cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Preparation : Prepare a stock solution of the Mcl-1 inhibitor in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentration range (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent and low (<0.1%) across all wells.[4]
-
Treatment : Add the diluted inhibitor or vehicle control (media with DMSO) to the appropriate wells.
-
Incubation : Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.[23]
-
Luminescence Measurement : Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure luminescence using a luminometer.[4]
-
Analysis : Subtract the average background luminescence (from medium-only wells). Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability and determine the IC50/EC50 value by fitting the data to a dose-response curve.
Protocol 3: Apoptosis Assessment (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay quantifies apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[23]
-
Cell Treatment : Seed cells in 6-well plates and treat with the Mcl-1 inhibitor at predetermined concentrations for a specified time (e.g., 24-48 hours).[23]
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition : Analyze the samples promptly using a flow cytometer. Excite the fluorophores using appropriate lasers and collect emission signals.
-
Analysis : Gate the cell populations: Live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). Quantify the percentage of cells in each quadrant.
Standard Experimental Workflow
The evaluation of a novel Mcl-1 inhibitor typically follows a structured workflow, progressing from initial biochemical validation to complex in vivo efficacy studies.
Conclusion
The landscape of Mcl-1 inhibition offers diverse tools for cancer research and therapy. This compound, as a pan-Bcl-2 inhibitor, provides a strategy to overcome resistance mediated by multiple anti-apoptotic proteins.[18][24] In contrast, highly selective inhibitors like S63845, AZD5991, and AMG-176 offer potent and targeted Mcl-1 inhibition, which may lead to a wider therapeutic window and reduced off-target toxicities.[9][21][25] The choice between a pan-inhibitor and a selective agent will ultimately depend on the specific cancer biology, the genetic dependencies of the tumor, and the overall therapeutic strategy, including potential combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. apexbt.com [apexbt.com]
- 21. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. | BioWorld [bioworld.com]
- 25. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Sabutoclax and ABT-737
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting the B-cell lymphoma 2 (Bcl-2) family of proteins, key regulators of apoptosis, has emerged as a promising strategy. This guide provides a detailed comparison of two notable Bcl-2 family inhibitors: Sabutoclax (also known as BI-97C1) and ABT-737. While both compounds aim to induce apoptosis in cancer cells, their distinct target profiles and mechanisms of action lead to significant differences in their efficacy across various cancer types.
At a Glance: Key Differences
| Feature | This compound (BI-97C1) | ABT-737 |
| Target Profile | Pan-Bcl-2 inhibitor | Selective Bcl-2, Bcl-xL, and Bcl-w inhibitor |
| Mcl-1 Inhibition | Yes | No |
| Potency | Generally more potent in Mcl-1-dependent cancers | Potent against sensitive hematological malignancies, but resistance is common in solid tumors with high Mcl-1 expression |
| Mechanism of Action | Induces apoptosis through inhibition of multiple anti-apoptotic Bcl-2 proteins | Primarily acts as a BH3 mimetic to inhibit Bcl-2, Bcl-xL, and Bcl-w, leading to Bak/Bax-mediated apoptosis |
Quantitative Comparison of Inhibitory Activity
The efficacy of this compound and ABT-737 is directly related to their binding affinity for various anti-apoptotic Bcl-2 family proteins. The following table summarizes their inhibitory concentrations (IC50) as determined by in vitro assays.
| Target Protein | This compound (BI-97C1) IC50 (µM) | ABT-737 IC50/EC50 (nM) |
| Bcl-2 | 0.32[1][2] | 30.3[3][4] |
| Bcl-xL | 0.31[1][2] | 78.7[3][4] |
| Mcl-1 | 0.20[1][2] | No significant inhibition |
| Bfl-1 | 0.62[1][2] | No significant inhibition |
| Bcl-w | Not specified | 197.8[3][4] |
Comparative Efficacy in Cancer Cell Lines
Direct comparative studies highlight the differential efficacy of this compound and ABT-737, largely dictated by the cancer cells' dependence on specific Bcl-2 family members for survival.
| Cancer Type | Cell Line | This compound (BI-97C1) Efficacy | ABT-737 Efficacy | Key Findings |
| Prostate Cancer | PC3 | IC50: 750 nM | IC50: 12 µM | This compound is significantly more potent in this Mcl-1-dependent cell line.[5] |
| Oral Squamous Cell Carcinoma | H357 | Induces significant cell death at low doses | Shows resistance | The efficacy of this compound is attributed to its ability to inhibit Mcl-1, a key survival factor in these cells. |
| Leukemia | Various | Generally more potent | Potent in many leukemia cell lines, but efficacy is limited by Mcl-1 expression. | The broader target profile of this compound may overcome resistance mechanisms observed with ABT-737. |
Signaling Pathway of Bcl-2 Family Inhibitors
The diagram below illustrates the general mechanism of action for Bcl-2 family inhibitors like this compound and ABT-737. These agents act as BH3 mimetics, binding to anti-apoptotic Bcl-2 proteins and thereby liberating pro-apoptotic proteins like Bim, Bak, and Bax to initiate the apoptotic cascade. The key distinction is that this compound also targets Mcl-1, a common resistance factor for ABT-737.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are summaries of key experimental protocols used to evaluate this compound and ABT-737.
Competitive Fluorescence Polarization Assay
This assay is used to determine the binding affinity of inhibitors to Bcl-2 family proteins.
Protocol:
-
A fluorescently labeled BH3 peptide (e.g., from Bim or Bad) is incubated with a purified recombinant Bcl-2 family protein (e.g., Bcl-2, Bcl-xL, or Mcl-1).
-
In the absence of an inhibitor, the large protein-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.
-
Increasing concentrations of the inhibitor (this compound or ABT-737) are added, which compete with the fluorescent peptide for binding to the Bcl-2 protein.
-
As the inhibitor displaces the fluorescent peptide, the smaller, unbound peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
The data is used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or ABT-737 for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells, allowing for the determination of the IC50 value for each compound.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
References
Validating Sabutoclax Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Sabutoclax, a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. We present experimental protocols and comparative data with other well-characterized Bcl-2 inhibitors to assist researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and the Bcl-2 Family
This compound is a potent small molecule inhibitor that targets multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1. These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to therapeutic resistance. By inhibiting these proteins, this compound promotes apoptosis in cancer cells. Validating that this compound directly binds to its intended targets within the complex cellular environment is crucial for interpreting experimental results and advancing its therapeutic development.
Comparative Analysis of Bcl-2 Family Inhibitors
Several small molecule inhibitors targeting the Bcl-2 family have been developed, each with a distinct specificity profile. Understanding these differences is essential for designing robust experiments and interpreting comparative data.
| Feature | This compound | Navitoclax (ABT-263) | ABT-737 | Obatoclax |
| Primary Targets | Bcl-2, Bcl-xL, Mcl-1, Bfl-1 | Bcl-2, Bcl-xL, Bcl-w | Bcl-2, Bcl-xL, Bcl-w | Pan-Bcl-2 (including Mcl-1) |
| Classification | Pan-Bcl-2 Inhibitor | Bcl-2/Bcl-xL/Bcl-w Inhibitor | Bcl-2/Bcl-xL/Bcl-w Inhibitor | Pan-Bcl-2 Inhibitor |
Experimental Methods for Validating Target Engagement
Directly demonstrating that a small molecule interacts with its intended protein target(s) in living cells is a critical aspect of drug development. Several biophysical and biochemical methods can be employed to validate the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand, such as this compound, stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target Bcl-2 family protein.
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., Bcl-2, Mcl-1) in the soluble fraction using Western blotting or other quantitative protein analysis methods.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the Tm (melting temperature) in the drug-treated samples compared to the vehicle control indicates target engagement.
Co-immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that a small molecule inhibitor disrupts the interaction between its target protein and its binding partners. In the context of this compound, this involves showing the dissociation of pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA) from anti-apoptotic Bcl-2 family members.
Logical Relationship:
Caption: this compound disrupts Bcl-2 protein interactions.
Experimental Protocol: Co-immunoprecipitation
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for a Bcl-2 family member (e.g., anti-Bcl-xL) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluate by Western blotting using antibodies against the "bait" protein (e.g., Bcl-xL) and the expected interacting "prey" proteins (e.g., BIM, PUMA). A decrease in the amount of co-immunoprecipitated BH3-only protein in the this compound-treated sample compared to the control indicates target engagement and disruption of the protein-protein interaction.
Pull-Down Assay
Pull-down assays are an in vitro method to confirm a direct interaction between a purified "bait" protein and a "prey" protein in a cell lysate. This can be adapted to demonstrate the inhibitory effect of a small molecule on this interaction.
Experimental Workflow:
Caption: Pull-Down Assay Workflow.
Experimental Protocol: Pull-Down Assay
-
Bait Protein Immobilization: Incubate a purified, tagged (e.g., GST- or His-tagged) Bcl-2 family protein with affinity beads (e.g., glutathione- or nickel-agarose) to immobilize the bait protein.
-
Incubation with Lysate and Inhibitor: Prepare cell lysates. Incubate the immobilized bait protein with the cell lysate in the presence of this compound or a vehicle control.
-
Washing: Wash the beads extensively to remove unbound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the eluate by Western blotting for the presence of known interacting proteins. A reduced amount of the prey protein in the this compound-treated sample indicates that the inhibitor has blocked the protein-protein interaction.
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activity of this compound and its alternatives against key Bcl-2 family proteins.
Table 1: IC50 Values (μM) of Bcl-2 Family Inhibitors
| Inhibitor | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w |
| This compound | 0.32 | 0.31 | 0.20 | 0.62 (Bfl-1) |
| Navitoclax (ABT-263) | ≤ 0.01 | ≤ 0.01 | Inactive | ≤ 0.01 |
| ABT-737 | < 0.001 | < 0.001 | Inactive | < 0.001 |
| Obatoclax | 3.1 | 2.6 | 2.5 | 3.5 |
Note: Data is compiled from various sources and assay conditions may vary.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for the accurate interpretation of its biological effects. This guide provides an overview and detailed protocols for three robust methods: Cellular Thermal Shift Assay (CETSA), Co-immunoprecipitation (Co-IP), and Pull-Down Assays. The choice of method will depend on the specific experimental question and available resources. By comparing this compound with other Bcl-2 family inhibitors, researchers can gain a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
Synergistic Potential of Sabutoclax with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Sabutoclax, a pan-Bcl-2 family inhibitor, when used in combination with standard chemotherapy agents. By inhibiting multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1, this compound primes cancer cells for apoptosis, thereby enhancing the cytotoxic effects of conventional chemotherapy. This guide will delve into the quantitative data supporting this synergy, detail the experimental protocols for assessing these effects, and visualize the underlying molecular mechanisms.
Comparative Efficacy of this compound in Combination Therapy
This compound has demonstrated strong synergistic antiproliferative effects when combined with various chemotherapeutic agents in preclinical studies, particularly in chemoresistant cancer cell lines.[1] The primary mechanism underlying this synergy is the reactivation of the intrinsic apoptotic pathway. By blocking the key anti-apoptotic Bcl-2 family proteins, this compound lowers the threshold for apoptosis induction by chemotherapy-induced cellular stress.
While specific quantitative data for this compound in combination with doxorubicin, paclitaxel, and cisplatin is emerging, we can look at the synergistic effects of other mechanistically similar pan-Bcl-2 inhibitors, such as Navitoclax and Obatoclax, to provide a comparative quantitative landscape.
Table 1: Synergistic Effects of Pan-Bcl-2 Inhibitors with Doxorubicin
| Cell Line | Pan-Bcl-2 Inhibitor | Doxorubicin Concentration | Combination Index (CI) | Apoptosis Rate (Combination) | Apoptosis Rate (Single Agents) | Reference |
| HeLa | TAT-BID | 1 µM | <0.7 (Significant Synergy) | Not Specified | Not Specified | [2] |
| PC3 | TAT-BID | 1 µM | 0.7-0.8 (Moderate Synergy) | Not Specified | Not Specified | [2] |
| TNBC cell lines | Venetoclax | Varied | Synergistic | Increased | Not Specified | [3] |
Note: Data for TAT-BID and Venetoclax are presented as mechanistically relevant examples of Bcl-2 family inhibition. CI values < 1 indicate synergy.
Table 2: Synergistic Effects of Pan-Bcl-2 Inhibitors with Paclitaxel
| Cell Line | Pan-Bcl-2 Inhibitor | Paclitaxel Concentration | Combination Index (CI) | Apoptosis Rate (Combination) | Apoptosis Rate (Single Agents) | Reference |
| Ovarian Cancer Lines | Navitoclax | Varied | Majority > Additive | Not Specified | Not Specified | [4] |
| Urothelial Cancer | Obatoclax | 0.1 µM | Synergistic | Increased | Not Specified | [5] |
| NSCLC | Navitoclax | 100 nmol/L | Synergistic | Increased | Not Specified | [6] |
Note: Data for Navitoclax and Obatoclax are presented as mechanistically relevant examples of pan-Bcl-2 inhibition. CI values < 1 indicate synergy.
Table 3: Synergistic Effects of Pan-Bcl-2 Inhibitors with Cisplatin
| Cell Line | Pan-Bcl-2 Inhibitor | Cisplatin Concentration | Combination Index (CI) | Apoptosis Rate (Combination) | Apoptosis Rate (Single Agents) | Reference |
| 5637 (Bladder) | Obatoclax | 5 µM | Synergistic | 42.1% | Obatoclax: 31.6%, Cisplatin: 35.3% | [7] |
| Esophageal Cancer | Obatoclax | Varied | <0.9 (Synergy) | Not Specified | Not Specified | [8] |
| SCLC | Navitoclax | Varied | Synergistic/Additive | Enhanced | Not Specified |
Note: Data for Obatoclax and Navitoclax are presented as mechanistically relevant examples of pan-Bcl-2 inhibition. CI values < 1 indicate synergy.
Key Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and chemotherapy is rooted in their complementary mechanisms of action targeting the intrinsic apoptosis pathway. Chemotherapy induces DNA damage and cellular stress, which in turn activates pro-apoptotic BH3-only proteins. In cancer cells, this signal is often sequestered by overexpressed anti-apoptotic Bcl-2 family proteins. This compound directly inhibits these anti-apoptotic proteins, liberating the pro-apoptotic signals and allowing for the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.
Furthermore, in certain cancer types like breast cancer, this compound has been shown to eliminate cancer stem cells by downregulating the IL-6/STAT3 signaling pathway.[1]
Detailed Experimental Protocols
Accurate assessment of synergistic effects requires standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays used to generate the data in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single and combined drug treatments and to calculate the IC50 values.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent, and their combination at a constant ratio. Include untreated and solvent-treated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis. The Chou-Talalay method can be used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and their combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blotting
Objective: To detect changes in the expression levels of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound, as a pan-Bcl-2 family inhibitor, holds significant promise for synergistic combination therapy with conventional chemotherapeutic agents. By effectively lowering the apoptotic threshold, this compound can potentially overcome chemoresistance and enhance treatment efficacy in a variety of cancers. The comparative data from other pan-Bcl-2 inhibitors further supports this therapeutic strategy.
Future research should focus on generating robust quantitative data for this compound in combination with a wider range of chemotherapies and in various cancer models. Clinical trials are warranted to translate these promising preclinical findings into improved therapeutic outcomes for cancer patients. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and validate the synergistic potential of this compound.
References
- 1. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navitoclax (ABT-263) reduces Bcl-x(L)-mediated chemoresistance in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Sabutoclax: A Pan-Bcl-2 Inhibitor Overcoming Multi-Drug Resistance
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the development of resistance to apoptosis-inducing agents remains a critical challenge. Sabutoclax (also known as BI-97C1), a potent, pan-active antagonist of the B-cell lymphoma 2 (Bcl-2) family of proteins, has emerged as a promising agent to overcome this hurdle. This guide provides a comprehensive comparison of this compound with other Bcl-2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals in their exploration of novel anti-cancer strategies.
Overcoming Resistance: this compound vs. Selective Bcl-2 Inhibitors
This compound distinguishes itself from more selective Bcl-2 inhibitors, such as Venetoclax (ABT-199), by targeting a broader spectrum of anti-apoptotic Bcl-2 family members. This pan-inhibitory action is crucial in the context of drug resistance, which often involves the upregulation of alternative anti-apoptotic proteins like Mcl-1 or Bcl-xL, rendering selective Bcl-2 inhibitors ineffective.[1]
Table 1: Inhibitory Profile of this compound
| Target Protein | This compound IC50 (μM) |
| Mcl-1 | 0.20[2] |
| Bcl-xL | 0.31[2] |
| Bcl-2 | 0.32[2] |
| Bfl-1 | 0.62[2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
While direct head-to-head IC50 comparisons in various resistant cell lines are not extensively published, the broad inhibitory profile of this compound suggests a significant advantage in overcoming resistance mediated by the upregulation of Mcl-1 or Bcl-xL.[1] Studies have demonstrated this compound's efficacy in chemoresistant breast cancer cell lines, where it shows significant cytotoxic activity both in vitro and in vivo.[3]
Mechanism of Action: Restoring Apoptotic Signaling
This compound's therapeutic effect lies in its ability to restore the natural process of programmed cell death, or apoptosis. By binding to and inhibiting anti-apoptotic Bcl-2 family proteins, this compound liberates pro-apoptotic proteins like Bax and Bim. This leads to the activation of the caspase cascade, ultimately resulting in cancer cell death.[3]
Caption: this compound's mechanism of action in inducing apoptosis.
Targeting Cancer Stem Cells and Overcoming Chemoresistance
A significant advantage of this compound is its ability to eliminate cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse.[3] this compound has been shown to effectively eliminate the CSC subpopulation and reduce sphere formation in drug-resistant cells by down-regulating key survival pathways.[3]
Table 2: Performance of this compound in Chemoresistant Breast Cancer Cells
| Cell Line | Treatment | Effect |
| Chemoresistant Breast Cancer Cells | This compound | Significant cytotoxic activity in vitro and in vivo[3] |
| Chemoresistant Breast Cancer Cells | This compound + Chemotherapeutic Agents | Strong synergistic antiproliferative effects[3] |
Furthermore, this compound has demonstrated the ability to overcome the drug resistance phenotype by reactivating apoptosis through the inhibition of multiple anti-apoptotic Bcl-2 family proteins.[3] This is accompanied by the modulation of other key apoptosis-related proteins.
Caption: this compound targets key survival pathways to overcome resistance.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Apoptosis Assay using Annexin V Staining
This protocol details a reliable method to assess the pro-apoptotic activity of this compound.
Principle: Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for the detection of changes in protein expression levels following this compound treatment.
Principle: Western blotting is used to separate and identify proteins. Following gel electrophoresis, proteins are transferred to a membrane, which is then probed with specific antibodies to detect the protein of interest.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Mcl-1, Bax, Bim, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Caption: A generalized workflow for evaluating this compound's efficacy.
References
Validating the BAX/BAK-Dependency of Sabutoclax: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sabutoclax, a pan-BCL-2 inhibitor, and its dependency on the pro-apoptotic proteins BAX and BAK for inducing apoptosis. We present supporting experimental data and methodologies for validating this dependency, alongside a comparison with a BAX/BAK-independent apoptosis inducer, the proteasome inhibitor MG132.
Executive Summary
This compound (also known as BI-97C1) is a potent inhibitor of the BCL-2 family of anti-apoptotic proteins, including BCL-2, BCL-xL, MCL-1, and BFL-1. By neutralizing these proteins, this compound triggers the intrinsic apoptosis pathway, which is critically dependent on the effector proteins BAX and BAK. Experimental evidence confirms that this compound's cytotoxic effects are significantly diminished in cells lacking both BAX and BAK, establishing its BAX/BAK-dependent mechanism of action.[1][2] In contrast, compounds like the proteasome inhibitor MG132 can induce apoptosis through pathways that are independent of BAX and BAK, providing a valuable tool for comparative studies.[3] This guide outlines the experimental framework to validate these distinct mechanisms.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and MG132
| Compound | Cell Line | Genotype | IC50 / EC50 | Reference |
| This compound | Human Prostate Cancer | Not Specified | 0.13 µM | [1] |
| Human Lung Cancer | Not Specified | 0.56 µM | [1] | |
| Human Lymphoma | Not Specified | 0.049 µM | [1] | |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type | Induces Apoptosis | [2] | |
| Mouse Embryonic Fibroblasts (MEFs) | BAX/BAK DKO | Little to no cytotoxicity | [1][2] | |
| MG132 | C6 Glioma | Not Specified | 18.5 µM (24h) | [4] |
| Ovarian Cancer (ES-2) | Not Specified | ~2 µM (18h) | [5] | |
| Ovarian Cancer (HEY-T30) | Not Specified | ~2 µM (18h) | [5] | |
| Ovarian Cancer (OVCAR-3) | Not Specified | <2 µM (18h) | [5] | |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type | Induces Apoptosis | [6] | |
| Mouse Embryonic Fibroblasts (MEFs) | BAX/BAK DKO | Induces Apoptosis | [6] |
Note: IC50/EC50 values are highly dependent on the specific cell line and experimental conditions. This table provides a representative overview.
Experimental Protocols
Cell Lines and Culture
To validate BAX/BAK dependency, experiments are typically performed using paired cell lines: a wild-type (WT) cell line expressing endogenous BAX and BAK, and a corresponding cell line where both BAX and BAK have been knocked out (double knockout or DKO). Commonly used models include:
-
Mouse Embryonic Fibroblasts (MEFs): Wild-type and BAX/BAK DKO MEFs are a standard tool for this purpose.[2][6]
-
HCT-116 Human Colon Cancer Cells: Wild-type and BAX/BAK DKO HCT-116 cells are also widely used.
-
CRISPR/Cas9 Engineered Cell Lines: Specific cell lines of interest can be engineered to create BAX/BAK knockouts using CRISPR/Cas9 technology.
Cell Viability Assays
Cell viability assays are crucial for quantifying the cytotoxic effects of the compounds. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Protocol: CellTiter-Glo® Assay [1][3]
-
Cell Seeding: Seed wild-type and BAX/BAK DKO cells in opaque-walled 96-well plates at a predetermined optimal density. Include wells with medium only for background measurements.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the comparator compound (e.g., MG132) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine IC50 values.
Apoptosis Assays: Western Blotting for Apoptosis Markers
Western blotting is used to detect key molecular markers of apoptosis, such as the cleavage of caspases and PARP.
Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP [7]
-
Cell Treatment and Lysis:
-
Treat wild-type and BAX/BAK DKO cells with the test compounds at concentrations around their respective IC50 values for a predetermined time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to compare the levels of cleaved caspase-3 and cleaved PARP between treated wild-type and BAX/BAK DKO cells.
-
Mandatory Visualization
Caption: Experimental workflow for validating the BAX/BAK-dependency of this compound.
Caption: Signaling pathway of this compound-induced BAX/BAK-dependent apoptosis.
References
- 1. ch.promega.com [ch.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines [mdpi.com]
- 6. BAX/BAK–Independent Mitoptosis during Cell Death Induced by Proteasome Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Pan-Bcl-2 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a compelling target for anticancer drug development. Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1, is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and therapeutic resistance. Pan-Bcl-2 inhibitors, which target multiple anti-apoptotic Bcl-2 family proteins, represent a promising strategy to overcome this resistance. This guide provides a comparative analysis of prominent pan-Bcl-2 inhibitors, focusing on their binding profiles, cellular activity, in vivo efficacy, and known toxicities, supported by experimental data and detailed methodologies.
Introduction to Pan-Bcl-2 Inhibition
The intrinsic apoptosis pathway is tightly controlled by a delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Anti-apoptotic members sequester pro-apoptotic effector proteins like Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. Pan-Bcl-2 inhibitors, often referred to as BH3 mimetics, are small molecules that bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby liberating pro-apoptotic proteins and triggering apoptosis. This guide will focus on a comparative analysis of four notable pan-Bcl-2 inhibitors: Navitoclax, Obatoclax, AT-101 (Gossypol), and Sabutoclax.
Comparative Data on Pan-Bcl-2 Inhibitors
The following tables summarize the available quantitative data for the selected pan-Bcl-2 inhibitors, providing a basis for their comparative evaluation.
Table 1: Comparative Binding Affinity (Ki, nM) of Pan-Bcl-2 Inhibitors
| Inhibitor | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w | A1/Bfl-1 |
| Navitoclax (ABT-263) | ≤1 | ≤1 | >1000 | ≤1 | >1000 |
| Obatoclax (GX15-070) | 220 | >1000 | ~2000 | ~7000 | ~5000 |
| AT-101 (Gossypol) | 260 ± 30 | 480 ± 40 | 170 ± 10 | - | - |
| This compound (BI-97C1) | 320 | 310 | 200 | - | 620 |
Note: Data is compiled from multiple sources and assay conditions may vary. Ki values are presented where available; otherwise, IC50 values from cell-free assays are used as an approximation of binding affinity.
Table 2: Comparative Cellular Potency (EC50/IC50, µM) in Selected Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | EC50/IC50 (µM) |
| Navitoclax (ABT-263) | H460 (NSCLC) | ~0.1 - 1 |
| K562 (CML) | ~0.5 - 2 | |
| Obatoclax (GX15-070) | HCT116 (Colorectal) | 0.026 |
| MOLM13 (AML) | 0.004 - 0.16 | |
| AT-101 (Gossypol) | PC-3 (Prostate) | ~5 - 10 |
| H460 (NSCLC) | ~1 - 5 | |
| This compound (BI-97C1) | PC-3 (Prostate) | 0.13 |
| H460 (NSCLC) | 0.56 |
Note: Cellular potency is highly dependent on the specific cancer cell line and the expression levels of different Bcl-2 family members. The values presented are indicative and may vary between studies.
Table 3: Comparative In Vivo Efficacy and Toxicity Profile
| Inhibitor | In Vivo Efficacy (Xenograft Models) | Key Toxicities |
| Navitoclax (ABT-263) | Significant tumor growth inhibition in SCLC and lymphoid malignancy models.[1] | Dose-dependent thrombocytopenia (due to Bcl-xL inhibition).[2] |
| Obatoclax (GX15-070) | Modest single-agent activity; enhances efficacy of other chemotherapeutics in various models. | Neurological side effects (somnolence, euphoria, ataxia). |
| AT-101 (Gossypol) | Modest single-agent activity; enhances radio- and chemosensitivity in prostate and other cancer models. | Gastrointestinal toxicities, potential for male infertility. |
| This compound (BI-97C1) | Potent tumor growth inhibition in prostate cancer and lymphoma models.[3] | Limited clinical data available on specific toxicities. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: Bcl-2 family signaling pathway in apoptosis.
Caption: Experimental workflow for pan-Bcl-2 inhibitor comparison.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity (Ki or IC50) of pan-Bcl-2 inhibitors to purified anti-apoptotic Bcl-2 family proteins.
Principle: This competitive assay measures the displacement of a fluorescently labeled BH3 peptide from its target Bcl-2 family protein by the inhibitor. The change in fluorescence polarization is inversely proportional to the amount of displaced peptide.
Materials:
-
Purified recombinant Bcl-2, Bcl-xL, Mcl-1 proteins.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
Pan-Bcl-2 inhibitors (Navitoclax, Obatoclax, AT-101, this compound) dissolved in DMSO.
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare serial dilutions of the pan-Bcl-2 inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.
-
In each well of the 384-well plate, add the Bcl-2 family protein and the fluorescently labeled BH3 peptide at concentrations optimized for a stable, high polarization signal.
-
Add the serially diluted inhibitors to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. Ki values can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the fluorescent peptide is known.
MTT Assay for Cellular Potency
Objective: To determine the half-maximal inhibitory concentration (IC50) of pan-Bcl-2 inhibitors on the metabolic activity of cancer cell lines, as an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Pan-Bcl-2 inhibitors dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the pan-Bcl-2 inhibitors in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.
In Vivo Xenograft Model for Efficacy and Toxicity
Objective: To evaluate the in vivo anti-tumor efficacy and systemic toxicity of pan-Bcl-2 inhibitors.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitors, and tumor growth and animal health are monitored over time.[4][5]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Human cancer cell line known to be sensitive to the inhibitors.
-
Matrigel (optional, to enhance tumor take rate).
-
Pan-Bcl-2 inhibitors formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Calipers for tumor measurement.
-
Anesthetic and euthanasia agents.
Procedure:
-
Harvest cancer cells in their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[6]
-
Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]
-
Administer the pan-Bcl-2 inhibitors and a vehicle control to the respective groups according to a predetermined dosing schedule and route of administration.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice.
-
Excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Collect blood and major organs for toxicity assessment (e.g., complete blood count, histopathology).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitors.
Conclusion
The selection of a pan-Bcl-2 inhibitor for further development requires a thorough comparative analysis of its biochemical and cellular activities, as well as its in vivo efficacy and toxicity profile. Navitoclax exhibits high affinity for Bcl-2 and Bcl-xL, leading to potent anti-tumor activity but also on-target thrombocytopenia. Obatoclax and AT-101 have broader but generally weaker binding profiles and have faced challenges with off-target toxicities. This compound shows promise with potent and broad activity against several anti-apoptotic proteins. The experimental protocols provided herein offer a standardized framework for the head-to-head comparison of these and other emerging pan-Bcl-2 inhibitors, facilitating the identification of lead candidates with optimal therapeutic windows for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Sabutoclax: A Pan-BCL-2 Inhibitor Overcoming Chemoresistance
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of oncology, the emergence of chemoresistance remains a formidable challenge, often leading to treatment failure and disease relapse. A key mechanism underlying this resistance is the evasion of apoptosis, a programmed cell death pathway critical for eliminating malignant cells. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this process, with anti-apoptotic members frequently overexpressed in cancer cells, conferring a survival advantage. Sabutoclax, a pan-BCL-2 family inhibitor, has demonstrated significant potential in overcoming this hurdle by targeting multiple anti-apoptotic proteins simultaneously. This guide provides a comparative analysis of this compound's activity in chemoresistant models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Targeting the BCL-2 Family: this compound vs. Alternatives
This compound distinguishes itself from other BCL-2 inhibitors, such as Navitoclax (ABT-263) and ABT-737, through its broad-spectrum activity. While Navitoclax and ABT-737 primarily target BCL-2, BCL-XL, and BCL-w, this compound also effectively inhibits MCL-1 and BFL-1, two key anti-apoptotic proteins implicated in resistance to more selective BCL-2 inhibitors.[1][2] This pan-inhibitory action provides a strategic advantage in treating tumors that have developed resistance through the upregulation of MCL-1.
In Vitro Efficacy in Chemoresistant Breast Cancer
Studies have demonstrated the potent cytotoxic effects of this compound in chemoresistant breast cancer cell lines. For instance, in doxorubicin-resistant MCF-7/ADR cells, this compound exhibits significant activity, highlighting its ability to bypass common mechanisms of drug resistance. The table below summarizes the available IC50 data for this compound and its alternatives in both parental and chemoresistant breast cancer cell lines.
| Cell Line | Drug | IC50 (µM) - Parental (MCF-7) | IC50 (µM) - Chemoresistant (MCF-7/ADR) | Reference |
| MCF-7 | Doxorubicin | ~0.4 - 3.09 | ~13.2 - 700 | [3] |
| MCF-7/ADR | This compound | Not specified | Significant cytotoxic activity | [2][4] |
| MCF-7 | Navitoclax | Resistant | Not specified | [5] |
| MCF-7 | ABT-737 | Not specified | Not specified | |
| MCF-7/ADR | Bcl-2 siRNA | 0.21 ± 0.04 mg/l | 44.39 ± 1.65 mg/l | [6] |
Multi-pronged Mechanism of Action
This compound's efficacy in chemoresistant models stems from its ability to induce apoptosis through multiple signaling pathways. Beyond its direct inhibition of anti-apoptotic BCL-2 proteins, this compound has been shown to downregulate the IL-6/STAT3 and PI3K/Akt signaling pathways, both of which are crucial for the survival and proliferation of cancer cells, including cancer stem cells.[2][4]
Eradication of Cancer Stem Cells
A critical aspect of chemoresistance is the persistence of a subpopulation of cancer stem cells (CSCs), which are often quiescent and possess enhanced DNA repair mechanisms. This compound has demonstrated the ability to effectively target and eliminate these CSCs. In chemoresistant breast cancer models, this compound treatment leads to a reduction in the CD44+/CD24- cell population, a well-established marker profile for breast CSCs, and a decrease in mammosphere formation, a key in vitro assay for stem cell activity.[2][7]
In Vivo Antitumor Activity
The promising in vitro results with this compound have been corroborated by in vivo studies. In xenograft models using chemoresistant human prostate cancer cells, administration of this compound as a single agent resulted in a significant reduction in tumor volume.[8] Furthermore, in combination with conventional chemotherapeutic agents like docetaxel, this compound has been shown to synergistically enhance the antitumor effects.[8]
Quantitative In Vivo Data
| Model | Treatment | Outcome | Reference |
| C4-2 Prostate Cancer Xenograft | This compound (single agent) | Significant reduction in tumor volume | [8] |
| M2182 Xenograft | This compound (1-5 mg/kg, i.p.) | Reduced tumor growth | [1] |
| MDA-MB-231R Xenograft | ABT-737 + Radiation | Reversed radioresistance and reduced tumor growth | [9] |
| MCF-7 Xenograft | SDX-7320 + Palbociclib | 80% Tumor Growth Inhibition (TGI) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to evaluate the activity of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or other compounds for 24, 48, or 72 hours.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
-
Cell Lysis: Lyse the treated cells to release the cellular contents, including caspases.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspase-3 and -7 (containing the DEVD sequence).
-
Incubation: Incubate at room temperature to allow for enzymatic cleavage of the substrate.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., chemoresistant breast or prostate cancer cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the compounds (e.g., this compound, chemotherapeutic agents, or combinations) via the appropriate route (e.g., intraperitoneal injection or oral gavage) according to the specified dosing schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).
Conclusion
This compound presents a compelling profile as a next-generation BCL-2 family inhibitor with significant potential for the treatment of chemoresistant cancers. Its pan-inhibitory activity, targeting a broader range of anti-apoptotic proteins than its predecessors, offers a promising strategy to overcome resistance mechanisms. The ability of this compound to induce apoptosis through multiple pathways and effectively eliminate cancer stem cells further underscores its therapeutic potential. The provided experimental data and protocols offer a valuable resource for researchers seeking to further investigate and compare the efficacy of this compound in preclinical models of chemoresistant malignancies. Further head-to-head comparative studies with other BCL-2 inhibitors in well-defined chemoresistant models will be crucial to fully elucidate its clinical potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Human breast cancer cells display different sensitivities to ABT-263 based on the level of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CD44+/CD24- breast cancer cells exhibit enhanced invasive properties: an early step necessary for metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Mcl-1 Antagonist, Inhibits Tumorigenesis in Transgenic Mouse and Human Xenograft Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABT-737 reverses the acquired radioresistance of breast cancer cells by targeting Bcl-2 and Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Unveiling the Efficacy of Sabutoclax in Patient-Derived Xenografts: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Sabutoclax in patient-derived xenograft (PDX) models. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on its potential as a therapeutic agent.
This compound, a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has demonstrated significant cytotoxic activity in various cancer models. Its ability to overcome drug resistance and target cancer stem cells makes it a promising candidate for further preclinical and clinical investigation. This guide synthesizes available data on its performance in PDX models, offering a valuable resource for evaluating its therapeutic potential.
Comparative Efficacy of this compound in Preclinical Models
This compound has been evaluated in several preclinical models, including xenografts and transgenic mouse models, demonstrating its potential in reducing tumor burden. While specific data from patient-derived xenograft (PDX) models are emerging, existing studies in other advanced models provide valuable insights into its efficacy, both as a monotherapy and in combination with other agents.
| Cancer Type | Model | Treatment | Key Findings | Reference |
| Prostate Cancer | Subcutaneous Xenograft (C4-2 cells) | This compound vs. Vehicle | Significant reduction in tumor volume compared to vehicle-treated control mice.[1][2] | [1][2] |
| Prostate Cancer | Subcutaneous Xenograft (PC-3 cells) | This compound, Docetaxel, Combination | The combination of this compound and Docetaxel resulted in a significant reduction in tumor size compared to either agent alone.[2] | [2] |
| Prostate Cancer | Transgenic Mouse Model (Tgfbr2ColTKO) | This compound vs. Vehicle | This compound treatment led to increased differentiation of prostate tumors and a reduction in the extent of cancer lesions.[2] | [2] |
| Pancreatic Cancer | Immune-competent Mouse Model | This compound, Minocycline, Combination | The combination of this compound and Minocycline significantly inhibited tumor growth and extended survival.[3][4] | [3][4] |
| Breast Cancer | Chemoresistant Breast Cancer Cells (in vivo) | This compound | Showed significant cytotoxic activity in chemoresistant breast cancer cells in vivo.[5][6] | [5][6] |
| Breast Cancer | Resistant ER+ Patient-Derived Xenograft (PDX) | STAT3 inhibitor (Ruxolitinib) | While not a direct study of this compound, it was noted that this compound can suppress the IL-6/STAT3 signaling pathway, and a STAT3 inhibitor showed a significant reduction in tumor growth in a resistant ER+ PDX model.[6] | [6] |
Signaling Pathways Modulated by this compound
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, Mcl-1, and Bfl-1/A1.[7] This action displaces pro-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and ultimately, apoptosis.[7][8] Furthermore, this compound has been shown to down-regulate the IL-6/STAT3 signaling pathway, which is crucial for the survival of cancer stem cells.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for establishing and utilizing patient-derived xenografts for efficacy studies, based on common practices.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.[9][10]
-
Implantation: Small fragments of the tumor (approximately 2-3 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., SCID or nude mice).[11]
-
Tumor Growth and Passaging: Once the tumors reach a specified size (e.g., 1.5 cm), they are excised and can be serially passaged into subsequent cohorts of mice for expansion.[11] This process helps in preserving the original tumor's histopathological and genetic characteristics.
In Vivo Efficacy Studies
-
Tumor Implantation and Cohort Formation: PDX tumor fragments are implanted into a cohort of mice. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[2]
-
Drug Administration: this compound, comparator drugs, or vehicle controls are administered to the respective cohorts. The dosage, route of administration (e.g., intraperitoneal injection), and treatment schedule are critical parameters that should be clearly defined.[2]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[2]
-
Monitoring and Endpoint: The body weight and overall health of the mice are monitored throughout the study. The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of morbidity.[2]
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects.
Conclusion
This compound demonstrates notable anti-tumor activity in various preclinical models, including those that closely mimic human cancer. Its mechanism of action, targeting multiple anti-apoptotic Bcl-2 family proteins and modulating key survival pathways, provides a strong rationale for its continued development. While more extensive studies specifically in patient-derived xenografts are needed to fully delineate its comparative efficacy, the existing data strongly support its potential as a valuable therapeutic agent, both as a monotherapy and in combination with existing cancer therapies. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for researchers dedicated to advancing novel cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Mcl-1 Antagonist, Inhibits Tumorigenesis in Transgenic Mouse and Human Xenograft Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic cancer combination therapy using a BH3 mimetic and a synthetic tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, pan-active BCL-2 protein family antagonist, overcomes drug resistance and eliminates cancer stem cells in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]
- 11. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Sabutoclax
For Immediate Implementation by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of Sabutoclax, a potent pan-Bcl-2 family inhibitor. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations. Given its cytotoxic potential and classification as a hazardous substance, this compound and any materials contaminated with it must be managed with the utmost care.
I. Personal Protective Equipment (PPE) and Handling Precautions
All handling and disposal procedures involving this compound must be conducted within a designated containment area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risks. The following personal protective equipment is mandatory:
| Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves is recommended. | Prevents skin contact and absorption of the hazardous substance. |
| Lab Coat | A disposable, solid-front gown should be worn. | Protects against splashes and prevents contamination of personal clothing. |
| Eye Protection | Chemical safety goggles or a full-face shield must be used. | Shields the eyes from potential splashes of this compound solutions. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. | Protects against the inhalation of hazardous particles. |
II. Step-by-Step Disposal Procedure
The guiding principle for this compound disposal is to treat it as hazardous cytotoxic waste . It must be rigorously segregated from general laboratory waste and disposed of through a certified hazardous waste management service.
-
Segregation of Waste : All materials that have come into contact with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated laboratory consumables (e.g., vials, pipette tips, culture plates, flasks).
-
Used Personal Protective Equipment (PPE) worn during handling.
-
-
Container Specifications : For cytotoxic waste, a purple-lidded container is the standard in many regions[1]. The container must be robust and puncture-resistant.
-
Container Labeling : The waste container must be labeled in accordance with all applicable federal, state, and local regulations. The label should clearly indicate "Hazardous Waste," "Cytotoxic," and list "this compound" as the chemical contents.
-
Spill Management : In the event of a spill, the area should be immediately secured and personnel alerted. Wearing full PPE, the spill should be covered with absorbent pads. The contaminated area should then be cleaned with a detergent solution, followed by a thorough rinsing. All materials used for the spill cleanup must also be disposed of as hazardous waste[1].
-
Final Disposal : The sealed hazardous waste container should be stored in a secure, designated area away from general lab traffic. Collection and final disposal must be carried out by a certified hazardous waste management service. The standard and required method for the ultimate disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration[1][2].
Experimental Protocols Cited
While this document focuses on disposal, the handling of this compound in experimental settings necessitates careful preparation. For instance, this compound is often dissolved in solvents like DMSO to create stock solutions for in vitro assays[3][4]. It is crucial that researchers consult the relevant Safety Data Sheets (SDS) for any solvents used and apply the same rigorous disposal procedures to any solvent waste that has been in contact with this compound. A Safety Data Sheet for a similar hazardous compound indicates it is toxic if swallowed and may cause genetic defects, mandating disposal at an approved waste disposal plant[5].
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated contaminated materials.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Sabutoclax
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Sabutoclax. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this pan-Bcl-2 inhibitor.
Immediate Safety and Hazard Information
This compound is a potent compound that requires careful handling to avoid exposure. Based on the safety data for similar toxic compounds, researchers should be aware of the following hazards:
-
Toxicity: Toxic if swallowed.
-
Genetic Defects: May cause genetic defects.
It is crucial to obtain special instructions before use and not to handle the compound until all safety precautions have been read and understood.
Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Body Protection | Lab Coat/Gown | Disposable gown or a dedicated lab coat that is regularly decontaminated. |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | Respirator | An N95 respirator or higher may be required depending on the procedure and quantity handled. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage.
-
Storage: Store this compound in a designated, locked, and well-ventilated area.
-
Temperature: For long-term storage, keep the solid compound at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Preparation of Stock Solutions
-
Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Solubility: this compound is insoluble in water but highly soluble in DMSO (≥205.6 mg/mL) and ethanol (≥98.2 mg/mL with sonication).[2] When preparing stock solutions, use fresh, anhydrous DMSO as moisture can reduce solubility.
-
Aliquotting: Once prepared, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Use in Experiments
-
Containment: When using this compound in cell culture or other experiments, perform all manipulations within a biological safety cabinet.
-
Labeling: Clearly label all vessels and tubes containing this compound.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the immediate area, and follow your institution's established spill cleanup procedures for potent compounds.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound should be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. Use designated, clearly labeled, and leak-proof containers for cytotoxic waste.[3][4]
-
Solid Waste:
-
Contaminated PPE: Disposable gloves, gowns, and other contaminated personal protective equipment should be placed in a designated cytotoxic waste container.[4]
-
Contaminated Labware: Pipette tips, tubes, and other disposable labware that have come into contact with this compound should be collected in a puncture-resistant cytotoxic sharps container.
-
-
Liquid Waste:
-
Unused Solutions: Collect unused this compound solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Media: Cell culture media containing this compound should be aspirated into a flask containing a suitable deactivating agent (e.g., bleach, if compatible) and then disposed of as hazardous liquid waste according to institutional guidelines.
-
-
Final Disposal: All cytotoxic waste, including solid and liquid forms, must be disposed of through your institution's environmental health and safety (EHS) office. The primary method for final disposal is typically high-temperature incineration.[5] Never dispose of this compound waste down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 700.78 g/mol |
| Solubility in DMSO | ≥205.6 mg/mL |
| Solubility in Ethanol | ≥98.2 mg/mL (with sonication) |
| Storage (Solid) | -20°C |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
